molecular formula C4H3ClN2O B108299 6-Chloro-3-hydroxypyridazine CAS No. 19064-67-6

6-Chloro-3-hydroxypyridazine

Cat. No.: B108299
CAS No.: 19064-67-6
M. Wt: 130.53 g/mol
InChI Key: YICPBKWYZXFJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-hydroxypyridazine (CAS 19064-67-6) is a chemical building block of interest in scientific research. This compound was notably associated with the BI-3802 molecular glue degrader, which was available through the Boehringer Ingelheim open innovation portal for research purposes . As a substituted pyridazine, it serves as a versatile intermediate for researchers exploring novel synthetic pathways and developing new chemical entities in various fields . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICPBKWYZXFJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291363
Record name 6-chloropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19064-67-6
Record name 6-Chloro-3-hydroxypyridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Pyridazine Core: A Technical Guide to its History, Discovery, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and development of pyridazine-containing compounds. From their initial synthesis in the late 19th century to their current role as crucial pharmacophores in modern medicine, pyridazines have a rich chemical and therapeutic history. This document details the foundational synthetic methodologies, presents key physicochemical and biological data, and elucidates the mechanisms of action for prominent pyridazine-based drugs through detailed signaling pathway diagrams. Furthermore, a generalized workflow for the discovery and development of such heterocyclic compounds is provided, offering a strategic framework for researchers in the field. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for seminal syntheses are included.

Introduction: The Emergence of a Privileged Scaffold

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Though rare in nature, the pyridazine core imparts unique physicochemical properties to molecules, including a high dipole moment and the capacity for robust hydrogen bonding, which are advantageous for drug-target interactions.[1] The journey of pyridazine chemistry began in the late 19th century, and since then, a vast number of derivatives have been synthesized, revealing a broad spectrum of biological activities. These activities range from antibacterial and antifungal to antihypertensive, anticancer, and neuroleptic, making the pyridazine nucleus a focal point in the quest for novel therapeutic agents.[2][3] This guide aims to provide an in-depth exploration of the foundational aspects of pyridazine chemistry and pharmacology, serving as a valuable resource for professionals in drug discovery and development.

A Historical Perspective: The Discovery and Early Synthesis of Pyridazines

The history of pyridazine compounds is rooted in the foundational era of modern organic chemistry. The first synthesis of a pyridazine derivative is credited to the eminent chemist Emil Fischer in 1886, who prepared the compound through the condensation of phenylhydrazine and levulinic acid.[4] The parent pyridazine heterocycle was first prepared by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. A more practical route to the parent compound, however, starts from maleic hydrazide.[4]

One of the most common and enduring methods for synthesizing the pyridazine ring system involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine or its derivatives.[4] This versatile approach allows for the introduction of a wide variety of substituents onto the pyridazine core, paving the way for the exploration of its structure-activity relationships.

Physicochemical and Biological Properties of Pyridazine Derivatives

The strategic incorporation of the pyridazine moiety into a molecule can significantly influence its physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. The inherent polarity of the pyridazine ring often enhances aqueous solubility, a desirable trait for drug candidates.[1]

Physicochemical Data

The following table summarizes key physicochemical properties of the parent pyridazine molecule and some of its simple derivatives, providing a baseline for understanding the impact of substitution on its characteristics.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)pKacLogPDipole Moment (D)
PyridazineC₄H₄N₂80.09208-82.3-0.74.0
3-MethylpyridazineC₅H₆N₂94.12214132.93-0.2-
4-MethylpyridazineC₅H₆N₂94.12221392.93-0.2-
3,6-DichloropyridazineC₄H₂Cl₂N₂148.9822268-70-1.1-

Data compiled from various sources, including[1][5].

Biological Activity Data

The pyridazine scaffold is a constituent of numerous compounds with a wide array of biological activities. The following table presents a selection of early and representative pyridazine derivatives with their reported quantitative biological data.

Compound ClassExample CompoundBiological ActivityTarget/AssayIC₅₀ / MICReference(s)
Antibacterial Chloro-substituted PyridazineAntibacterial (Gram-negative)E. coliMIC: 0.892-3.744 µg/mL[4]
Antifungal Imidazo[1,2-b]pyridazine derivativeAntifungalAlternaria alternataEC₅₀: 4.0 µg/mL[6]
Antihypertensive Pyridazinone derivativeAntihypertensiveAngiotensin II receptor (AT₁) antagonismIC₅₀: 0.42 nM[3]
Anticancer 1-methoxyphenylpyridazine-6-oneCytotoxicKB and HeLa cell linesED₅₀: 0.025-1.1 µg/mL[7]
Anticancer Pyrazolo-pyridazine derivativeCytotoxicHepG-2 cell lineIC₅₀: 17.30 µM[8][9]
Anticancer Pyridazine-based ALK5 inhibitorKinase InhibitionALK5IC₅₀: ~25-fold increase in potency over lead[10]

Key Experimental Protocols

This section provides detailed methodologies for key historical and modern syntheses of pyridazine compounds, offering practical guidance for researchers.

Synthesis of Pyridazine from Maleic Hydrazide (A Classic Approach)

This protocol is a generalized representation of a classic method for preparing the parent pyridazine ring.

Materials:

  • Maleic hydrazide

  • Phosphorus oxychloride (POCl₃)

  • Red phosphorus

  • Hydriodic acid (HI)

  • Hydrazine hydrate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane

Procedure:

  • Chlorination: A mixture of maleic hydrazide and phosphorus oxychloride is heated to produce 3,6-dichloropyridazine.

  • Reduction: The 3,6-dichloropyridazine is then reduced to pyridazine. A common method involves heating with red phosphorus and hydriodic acid.

  • Alternative Reduction: Alternatively, catalytic hydrogenation can be employed for the reduction of the dichloropyradizine.

  • Work-up: The reaction mixture is neutralized with a base, such as sodium hydroxide, and the pyridazine product is extracted with an organic solvent like dichloromethane.

  • Purification: The crude product is purified by distillation or chromatography to yield pure pyridazine.

This is a generalized protocol based on historical synthetic routes. Specific reaction conditions may vary.

Synthesis of a Substituted Pyridazine from a 1,2-Diacylcyclopentadiene (A Modern Example)

This protocol is adapted from a modern synthetic method for preparing a phenyl-substituted pyridazine derivative.[11]

Materials:

  • Phenyl-fulvene (1,2-C₅H₃(COC₆H₅)(COHC₆H₅)) (250 mg, 0.9124 mmol)

  • Methanol (50 mL)

  • Hydrazine hydrate (1 mL, excess)

  • Water (50 mL)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Phenyl-fulvene is combined with methanol in a 250 mL round-bottom flask.

  • Addition of Hydrazine: Excess hydrazine hydrate is added to the solution.

  • Reaction: The solution is stirred at room temperature for 24 hours.

  • Precipitation: After 24 hours, water is added to the reaction mixture, leading to the formation of a precipitate.

  • Extraction: The product is extracted with dichloromethane (3 x 10 mL).

  • Drying and Filtration: The combined organic layers are collected, dried over magnesium sulfate, and filtered.

  • Isolation: The solvent is removed in vacuo to yield the crude product.

  • Characterization: The product, 1,2-C₅H₃(CC₆H₅H)(CC₆H₅N), is collected (178 mg, 0.659 mmol, 71% yield) and characterized by its melting point (202-204.9 °C) and IR spectroscopy.[11]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyridazine derivatives stem from their ability to interact with a variety of biological targets and modulate key signaling pathways. This section explores the mechanisms of action of three prominent pyridazine-containing drugs.

Minaprine: A Multifaceted Antidepressant

Minaprine is a pyridazine derivative with antidepressant properties, acting on both the serotonin and dopamine systems.[4][12] Its mechanism involves the inhibition of serotonin and dopamine reuptake, binding to serotonin and dopamine receptors, and reversible inhibition of monoamine oxidase-A (MAO-A).[4][12]

Minaprine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO_A MAO-A Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release SERT SERT DAT DAT Serotonin->MAO_A Metabolism Serotonin->SERT Reuptake Receptor_5HT2 5-HT2 Receptor Serotonin->Receptor_5HT2 Dopamine->MAO_A Metabolism Dopamine->DAT Reuptake Receptor_D1 D1 Receptor Dopamine->Receptor_D1 Receptor_D2 D2 Receptor Dopamine->Receptor_D2 Postsynaptic_Effect Postsynaptic Signaling Receptor_5HT2->Postsynaptic_Effect Receptor_D1->Postsynaptic_Effect Receptor_D2->Postsynaptic_Effect Minaprine Minaprine Minaprine->MAO_A Inhibits Minaprine->SERT Inhibits Minaprine->DAT Inhibits Minaprine->Receptor_5HT2 Binds Minaprine->Receptor_D1 Binds Minaprine->Receptor_D2 Binds

Caption: Minaprine's multifaceted mechanism of action.

Hydralazine: A Vasodilator with a Novel Mechanism

Hydralazine is a direct-acting vasodilator used to treat hypertension.[6][13] While its exact mechanism has been a subject of study for decades, recent evidence suggests a novel pathway involving the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α).[14][15] This, in turn, upregulates the expression of vasodilatory and angiogenic factors like vascular endothelial growth factor (VEGF).[14][15]

Hydralazine_Signaling Hydralazine Hydralazine PHD Prolyl Hydroxylase Domain (PHD) Enzymes Hydralazine->PHD Inhibits HIF1a_hydroxylation HIF-1α Hydroxylation PHD->HIF1a_hydroxylation VHL von Hippel-Lindau (VHL) protein HIF1a_hydroxylation->VHL Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation HIF1a_stabilization HIF-1α Stabilization HIF1_complex HIF-1 Complex HIF1a_stabilization->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Gene_Transcription Gene Transcription HRE->Gene_Transcription VEGF VEGF Gene_Transcription->VEGF Vasodilation Vasodilation VEGF->Vasodilation Levosimendan_Signaling cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Cell TroponinC Troponin C Ca_TroponinC Ca²⁺-Troponin C Complex TroponinC->Ca_TroponinC Actin_Myosin Actin-Myosin Interaction Ca_TroponinC->Actin_Myosin Contraction Myocardial Contraction Actin_Myosin->Contraction K_ATP_Channel ATP-sensitive K⁺ (K-ATP) Channel Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization Ca_Channels Voltage-gated Ca²⁺ Channels Hyperpolarization->Ca_Channels Inhibits Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Vasodilation_SM Vasodilation Ca_Influx->Vasodilation_SM Reduces Levosimendan Levosimendan Levosimendan->Ca_TroponinC Sensitizes Levosimendan->K_ATP_Channel Opens Calcium Ca²⁺ Calcium->TroponinC Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Library_Synthesis Library Synthesis of Pyridazine Derivatives HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Biochemical/Cell-based assays Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Hit-to-Lead (Lead Generation) Hit_Identification->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Iterative Design and Synthesis ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Optimization->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy and Toxicity Studies ADMET_Profiling->In_Vivo_Studies Candidate_Selection Candidate Drug Selection In_Vivo_Studies->Candidate_Selection

References

In-Depth Technical Guide to the Fundamental Chemical Properties of 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of 6-Chloro-3-hydroxypyridazine (CAS No: 19064-67-6). A crucial heterocyclic building block in medicinal chemistry and materials science, this document details its structural characteristics, physicochemical properties, spectral data, and reactivity. The information is presented to support research, synthesis, and drug development activities involving this compound.

Chemical Structure and Tautomerism

This compound is a substituted pyridazine derivative. It exists in a tautomeric equilibrium between the hydroxy form (this compound) and the more stable keto form, 6-chloropyridazin-3(2H)-one. Spectroscopic and theoretical studies indicate that the pyridazinone tautomer is the predominant form in both solution and the solid state.[1][2] This equilibrium is a critical consideration in its reactivity and interactions.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions for its synthesis, purification, and application.

PropertyValueReference
CAS Number 19064-67-6[3][4]
Molecular Formula C₄H₃ClN₂O[3]
Molecular Weight 130.53 g/mol [3]
Appearance Off-white to light yellow crystalline solid[5]
Melting Point 140-144 °C[4]
Boiling Point (Predicted) 363.2 ± 22.0 °C[5]
Density (Predicted) 1.437 ± 0.06 g/cm³[5]
pKa (Predicted) 4.06 ± 0.10[5]
Solubility Soluble in methanol and DMSO (with heating).[5] Water solubility is 1 g/L at 20°C.[6][5][6]

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

Chemical Shift (δ)MultiplicityIntegrationAssignmentReference
6.96 ppmd1HH-4
7.25 ppmd1HH-5

Solvent: CDCl₃

¹³C NMR Spectroscopy
Carbon AtomExpected Chemical Shift Range (δ)
C=O (C3)~164 ppm
C-Cl (C6)~139 ppm
C4~130 ppm
C5~135 ppm
Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (in pyridazinone tautomer)
1680-1640StrongC=O stretch (amide)
1600-1450MediumC=C and C=N stretching
~780StrongC-Cl stretch
Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 130, with a characteristic [M+2]⁺ peak at m/z 132 due to the presence of the ³⁷Cl isotope.

Reactivity

The reactivity of this compound is largely dictated by the pyridazinone ring system and the chloro substituent.

  • Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic substitution, making it a versatile handle for further functionalization. It can be displaced by various nucleophiles such as amines, alkoxides, and thiolates.[8]

  • Electrophilic Substitution: The pyridazinone ring is generally electron-deficient and therefore less reactive towards electrophilic substitution compared to benzene. However, reactions at the nitrogen atom are possible.

  • N-Alkylation and N-Acylation: The nitrogen atom of the pyridazinone ring can be alkylated or acylated under appropriate conditions.

reactivity cluster_0 Reactions of 6-Chloropyridazin-3(2H)-one A 6-Chloropyridazin-3(2H)-one B Nucleophilic Substitution (at C6) A->B Nu⁻ C N-Alkylation/Acylation (at N2) A->C R-X / RCOCl D Electrophilic Attack (on ring) A->D E⁺ (less favorable)

Caption: Key reaction types of 6-Chloropyridazin-3(2H)-one.

Experimental Protocols

Synthesis of 6-Chloropyridazin-3(2H)-one

This protocol describes the synthesis from 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Concentrated aqueous ammonia or ammonia in absolute ethanol

  • Ethanol (if using aqueous ammonia)

Procedure:

  • Dissolve 3,6-dichloropyridazine in ethanol in a round-bottom flask.

  • Add concentrated aqueous ammonia to the solution.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 6-chloropyridazin-3(2H)-one as a solid.[8]

synthesis_workflow A Dissolve 3,6-Dichloropyridazine in Ethanol B Add Aqueous Ammonia A->B C Reflux B->C D TLC Monitoring C->D E Cool to RT D->E Reaction Complete F Solvent Evaporation E->F G Recrystallization F->G H 6-Chloropyridazin-3(2H)-one G->H

Caption: Workflow for the synthesis of 6-Chloropyridazin-3(2H)-one.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to assign chemical shifts and coupling constants.[9][10]

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet of the solid sample or use an ATR accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for the functional groups present.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI).

  • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion

This compound, predominantly existing as its pyridazinone tautomer, is a valuable heterocyclic compound with a well-defined set of chemical properties. Its reactivity, particularly the susceptibility of the chloro group to nucleophilic displacement, makes it an important intermediate for the synthesis of more complex molecules. This guide provides foundational data and protocols to facilitate its use in research and development.

References

6-Chloro-3-hydroxypyridazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 6-chloropyridazin-3-ol

CAS Number: 19064-67-6

This technical guide provides an in-depth overview of 6-Chloro-3-hydroxypyridazine, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive summary of its chemical properties, synthesis protocols, and biological relevance.

Core Chemical and Physical Properties

This compound exists in tautomeric equilibrium with its lactam form, 6-chloro-3(2H)-pyridazinone. It is a versatile building block in the synthesis of a wide range of biologically active molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
IUPAC Name 6-chloropyridazin-3-olN/A
Synonyms 3-chloro-1H-pyridazin-6-one, 6-Chloropyridazin-3-ol[1]
CAS Number 19064-67-6[1][2]
Molecular Formula C₄H₃ClN₂O[1][2]
Molecular Weight 130.53 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 140.0 to 144.0 °C[4][5]
pKa 9.80 ± 0.40 (Predicted)[4]
Solubility Soluble in Methanol[4]
Density 1.55 ± 0.1 g/cm³ (Predicted)[4]
LogP 0.4233[2]
Topological Polar Surface Area (TPSA) 45.75 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is crucial for its application in further chemical synthesis. Below are detailed experimental protocols that have been reported in the literature.

Protocol 1: Synthesis from 3,6-Dichloropyridazine

This protocol describes the selective hydrolysis of one chlorine atom from 3,6-dichloropyridazine.

  • Materials:

    • 3,6-Dichloropyridazine

    • A mixture of acetic acid and water (5:1 ratio)

    • Potassium acetate

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3,6-dichloropyridazine (1.0 g) in a 5:1 mixture of acetic acid and water (20 mL).

    • Add potassium acetate (an equimolar amount) to the solution.

    • Heat the reaction mixture to 140°C under microwave irradiation for 70 minutes.

    • After cooling, remove the solvent under reduced pressure.

    • To the residue, add ethyl acetate and water. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the product.

Biological Significance and Applications

This compound serves as a key scaffold in the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, most notably as cytotoxic agents against various cancer cell lines.

Role in Apoptosis Induction

Several studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. The pro-apoptotic activity of these compounds is often mediated through the activation of the caspase signaling cascade.

The diagram below illustrates a simplified logical workflow of how a cytotoxic derivative of this compound could initiate apoptosis.

apoptosis_pathway cluster_stimulus External Stimulus cluster_cell Cancer Cell Drug This compound Derivative CellularTarget Cellular Target Drug->CellularTarget Procaspase8 Procaspase-8 CellularTarget->Procaspase8 Initiates Signal Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Activation Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 Cleavage Caspase37 Caspase-3/7 (Active) Procaspase37->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Simplified Apoptosis Induction Pathway

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its versatile chemical nature allows for the synthesis of a diverse range of derivatives with promising biological activities, particularly in the field of oncology. This guide provides a foundational understanding of its properties and applications, intended to support further research and innovation.

References

Tautomerism of 6-Chloro-3-hydroxypyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-hydroxypyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. A critical aspect of its chemical behavior is its existence in a state of tautomeric equilibrium. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the predominant tautomeric forms, experimental methodologies for their characterization, and computational approaches for predicting their relative stabilities. This document is intended to serve as a resource for researchers engaged in the study and application of pyridazine derivatives.

Introduction to Tautomerism in 3-Hydroxypyridazines

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For 3-hydroxypyridazine and its derivatives, the principal tautomeric relationship is between the aromatic hydroxy (enol) form and the non-aromatic pyridazinone (keto) form.

The position of this equilibrium is influenced by various factors, including the electronic nature of substituents on the pyridazine ring, the solvent, temperature, and the physical state (solution or solid). Understanding the predominant tautomeric form is crucial as it dictates the molecule's physicochemical properties, such as its hydrogen bonding capabilities, polarity, and shape, which in turn affect its biological activity and pharmacokinetic profile.

The Tautomeric Equilibrium of this compound

This compound exists in a dynamic equilibrium between two primary tautomeric forms:

  • Hydroxy (enol) form: this compound

  • Oxo (keto) form: 6-Chloro-3(2H)-pyridazinone

Consistent with studies on related 3-hydroxypyridazine systems, the equilibrium for this compound strongly favors the oxo (keto) form , 6-Chloro-3(2H)-pyridazinone.[1][2] This preference is attributed to the greater thermodynamic stability of the amide-like functionality in the keto form compared to the enol form. The IUPAC name for this compound is often given as 3-chloro-1H-pyridazin-6-one, reflecting the predominance of this tautomer.

The tautomeric equilibrium can be represented as follows:

Figure 1: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Hypothetical Tautomer Ratios in Different Solvents

SolventDielectric Constant (ε)Predominant TautomerHypothetical Keq ([Keto]/[Enol])
Gas Phase1Enol/Keto~1-10
Dioxane2.2Keto>10
Chloroform4.8Keto>50
Ethanol24.6Keto>100
Water80.1Keto>200

Note: This table is illustrative and based on general trends observed for similar heterocyclic systems. The actual equilibrium constants for this compound may vary.

Experimental Protocols for Tautomerism Investigation

The determination of the tautomeric equilibrium in solution is typically achieved through a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, as the different forms will have distinct chemical shifts.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL.

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The signals for the vinyl protons and the N-H proton of the keto form will be distinct from the vinyl and O-H protons of the enol form. The ratio of the tautomers can be determined by integrating the respective signals.

  • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The carbonyl carbon of the keto form will have a characteristic chemical shift in the range of 160-180 ppm, which is absent in the enol form.

  • ¹⁵N NMR Spectroscopy: If sensitivity allows, ¹⁵N NMR can provide unambiguous evidence. The nitrogen atoms in the two tautomers will have significantly different chemical shifts.

  • Data Analysis: Compare the observed chemical shifts with those of locked-in analogues (e.g., N-methylated for the keto form and O-methylated for the enol form) or with computationally predicted spectra to definitively assign the signals to each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the two forms will have different absorption maxima (λ_max) due to their different electronic systems.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, water, cyclohexane).

  • Spectral Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Solvent Effects: Repeat the measurement in a series of solvents with varying polarities. A shift in the equilibrium position will be reflected in changes in the absorption spectrum.

  • Data Analysis: The individual spectra of the tautomers can be deconvoluted from the overlapping experimental spectra. The ratio of the tautomers can be estimated from the relative intensities of their characteristic absorption bands.

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are instrumental in predicting the relative stabilities of tautomers and corroborating experimental findings.

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of both the enol and keto tautomers of this compound using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). This should be done for the gas phase and also by incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase conditions.

  • Energy Calculation: Calculate the electronic energies, enthalpies, and Gibbs free energies for the optimized structures of both tautomers.

  • Data Analysis: The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the predominant form. The energy difference can be used to estimate the equilibrium constant (Keq) using the equation: ΔG = -RT ln(Keq).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of tautomerism.

experimental_workflow cluster_synthesis Sample Preparation cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Interpretation synthesis Synthesis and Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis dft DFT Calculations (Gas Phase and Solution) synthesis->dft analysis Determination of Predominant Tautomer and Equilibrium Constant nmr->analysis uv_vis->analysis dft->analysis

Figure 2: General experimental workflow for tautomerism analysis.

Biological Significance and Signaling Pathways

A thorough review of the current literature did not reveal any specific, documented involvement of this compound in biological signaling pathways. However, the pyridazinone scaffold is a well-known pharmacophore present in a variety of biologically active molecules, including cardiovascular, analgesic, and anti-inflammatory agents. The tautomeric state of the molecule is critical for its interaction with biological targets, as it determines the hydrogen bond donor and acceptor patterns. Therefore, a comprehensive understanding of its tautomerism is a prerequisite for rational drug design and development involving this scaffold.

Conclusion

This compound predominantly exists in its keto tautomeric form, 6-Chloro-3(2H)-pyridazinone, particularly in solution. This has significant implications for its chemical and biological properties. The characterization of this tautomeric equilibrium can be effectively achieved through a combination of modern spectroscopic techniques, including NMR and UV-Vis spectroscopy, and supported by computational methods such as DFT. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently investigate and utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 6-Chloro-3-hydroxypyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its structural features, including tautomerism, and provides key quantitative data on its molecular geometry. Furthermore, detailed experimental protocols for its synthesis and characterization via spectroscopic methods are presented. Visual diagrams generated using Graphviz are included to illustrate key concepts such as tautomeric equilibrium and experimental workflows.

Molecular Structure and Bonding

This compound (CAS No: 19064-67-6, Molecular Formula: C₄H₃ClN₂O, Molecular Weight: 130.53 g/mol ) is a substituted pyridazine, an aromatic six-membered heterocycle containing two adjacent nitrogen atoms.[1][2] The presence of the chloro and hydroxyl substituents significantly influences the electronic properties and reactivity of the pyridazine ring.

Tautomerism

A critical aspect of the molecular structure of this compound is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (6-chloro-3(2H)-pyridazinone).[1][2] Spectroscopic and computational evidence suggests that in most conditions, the pyridazinone form is predominant. This tautomerism is a key determinant of its chemical reactivity and its interactions in biological systems.

Figure 1: Tautomeric equilibrium of this compound.

Molecular Geometry

The precise molecular geometry of this compound in its crystalline form has been determined by X-ray crystallography. The crystal structure is deposited in the Crystallography Open Database (COD) under the identifier 7228161.[1] The key bond lengths and angles from this study are summarized in the table below. These experimental values are crucial for computational modeling and for understanding the molecule's steric and electronic properties.

Bond Length (Å) Angle Degree (°)
Cl - C(6)Data not availableC(6) - N(1) - N(2)Data not available
N(1) - N(2)Data not availableN(1) - N(2) - C(3)Data not available
N(2) - C(3)Data not availableN(2) - C(3) - C(4)Data not available
C(3) - C(4)Data not availableC(3) - C(4) - C(5)Data not available
C(4) - C(5)Data not availableC(4) - C(5) - C(6)Data not available
C(5) - C(6)Data not availableC(5) - C(6) - N(1)Data not available
C(3) - O(3)Data not availableN(2) - C(3) - O(3)Data not available
(Note: Specific bond lengths and angles from the primary crystallographic study were not directly accessible at the time of this report. The table structure is provided for when this data becomes available.)

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 3,6-dichloropyridazine.[3]

Materials:

  • 3,6-Dichloropyridazine

  • Acetic acid

  • Water

  • Potassium acetate

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Microwave reactor

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • A solution of 3,6-dichloropyridazine (1 g, 6.71 mmol) in a 5:1 mixture of acetic acid and water (20 mL) is prepared in a microwave-safe reaction vessel.

  • Potassium acetate (0.66 g, 6.71 mmol) is added to the solution.

  • The reaction mixture is heated to 140°C under microwave irradiation for 70 minutes.[3]

  • Upon completion, the reaction vessel is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between ethyl acetate and water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Objective: To confirm the chemical structure and purity of the synthesized compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard (0 ppm).

  • Place the NMR tube in the spectrometer's probe.

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule. For aromatic protons, signals are typically observed in the 6.5-8.0 ppm region.[4]

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • FT-IR spectrometer

  • Agate mortar and pestle

  • KBr press or ATR accessory

  • Potassium bromide (KBr), IR grade

Procedure (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Transfer a portion of the mixture to a pellet-forming die.

  • Press the powder under high pressure to form a transparent or translucent KBr pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups, such as O-H stretching (broad band around 3200-3600 cm⁻¹ for the enol form), N-H stretching (around 3300 cm⁻¹ for the keto form), C=O stretching (around 1650 cm⁻¹ for the keto form), and C-Cl stretching (typically in the fingerprint region).

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

Procedure:

  • Prepare a stock solution of known concentration of this compound in a suitable UV-transparent solvent.

  • Prepare a series of dilutions from the stock solution.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record the baseline spectrum with the blank.

  • Record the UV-Vis absorption spectra for each of the diluted solutions over a specific wavelength range (e.g., 200-400 nm).

  • Identify the wavelength(s) of maximum absorbance (λmax).[6]

  • If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) using the Beer-Lambert law.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Reactants: 3,6-Dichloropyridazine Potassium Acetate reaction Microwave-assisted Hydrolysis (Acetic Acid/Water, 140°C) start->reaction workup Work-up: Extraction & Washing reaction->workup purification Purification: Recrystallization or Chromatography workup->purification product Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ftir FT-IR Spectroscopy property_determination Property Determination (λmax, Functional Groups) ftir->property_determination uvvis UV-Vis Spectroscopy uvvis->property_determination xrd X-ray Crystallography (for single crystals) xrd->structure_elucidation product->nmr product->ftir product->uvvis product->xrd final_report final_report structure_elucidation->final_report Final Report purity_assessment->final_report property_determination->final_report

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyridazin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazin-3-ol, with the CAS Number 19064-67-6, is a halogenated heterocyclic organic compound.[1] It belongs to the pyridazine class of molecules, which are known for their wide range of biological activities and frequent use as pharmacophores in medicinal chemistry. This compound primarily serves as a crucial building block and intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2][3] Structurally, it features a pyridazine ring substituted with a chlorine atom and a hydroxyl group, leading to tautomerism where it can exist as 6-chloropyridazin-3(2H)-one.[1][4] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and its role as a precursor in the development of biologically active agents.

Physicochemical Data

The key physicochemical properties of 6-chloropyridazin-3-ol are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, including its reactivity, solubility, and potential for further functionalization.

PropertyValueSource
IUPAC Name 3-chloro-1H-pyridazin-6-one[5]
CAS Number 19064-67-6[1][5][6]
Molecular Formula C₄H₃ClN₂O[1][4][5][6]
Molecular Weight 130.53 g/mol [1][4][5][6]
Appearance White to off-white powder or crystal[1][6]
Melting Point 140.0 to 144.0 °C[4][6][7]
Density 1.55 ± 0.1 g/cm³ (Predicted)[6][7]
pKa 9.80 ± 0.40 (Predicted)[6][7][8]
LogP (XLogP3-AA) 0.3[1][5]
Solubility Sparingly soluble in water; Soluble in Methanol[1][6][7][9]
Topological Polar Surface Area 41.5 Ų[1][5]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Refractive Index 1.632 (Predicted)[4][6]
InChI Key YICPBKWYZXFJNB-UHFFFAOYSA-N[1][4][8]
Canonical SMILES C1=CC(=NNC1=O)Cl[1][4][5]

Experimental Protocols: Synthesis

Detailed experimental protocols for the determination of the physicochemical properties listed above are not widely available in primary literature, with many values being predicted through computational models. However, established protocols for the synthesis of 6-chloropyridazin-3-ol from 3,6-dichloropyridazine have been documented. Two common methods are detailed below.

Protocol 1: Synthesis via Microwave-Assisted Hydrolysis

This method utilizes microwave heating to accelerate the selective hydrolysis of one chlorine atom from 3,6-dichloropyridazine.

Materials:

  • 3,6-dichloropyridazine

  • Potassium acetate (KOAc)

  • Acetic acid (AcOH)

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 3,6-dichloropyridazine (1.0 g, 6.71 mmol) and potassium acetate (0.66 g, 6.71 mmol) is prepared in a 5:1 mixture of acetic acid and water (20 mL).[10][11]

  • The reaction mixture is heated to 140 °C for 70 minutes under microwave conditions.[10][11]

  • Upon completion, the reaction vessel is cooled to room temperature.

  • The solvent is removed by vacuum evaporation.[10][11]

  • The resulting residue is partitioned between ethyl acetate and water.

  • The aqueous layer is separated and further extracted with ethyl acetate.[10][11]

  • The organic phases are combined, washed with a saturated brine solution, and dried over anhydrous sodium sulfate.[10][11]

  • The solvent is concentrated to yield the final product, 6-chloro-2H-pyridazin-3-one. A typical yield is approximately 92.5%.[10][11]

  • The product can be characterized by ¹H NMR spectroscopy.[10][11]

Protocol 2: Synthesis via Reflux in Ethanol

This protocol involves the nucleophilic substitution of a chlorine atom using ethanol as both a solvent and reactant under reflux conditions.

Materials:

  • 3,6-dichloropyridazine

  • Absolute ethanol

  • Saturated ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • In a 50 mL round-bottom flask, 3,6-dichloropyridazine (1.00 g, 6.71 mmol) is dissolved in absolute ethanol (10 mL).[11]

  • The mixture is stirred at reflux for 24 hours.[11]

  • After cooling to room temperature, a saturated aqueous solution of NH₄Cl (30 mL) is added.[11]

  • The resulting solution is extracted with dichloromethane (3 x 30 mL).[11]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under vacuum.[11]

  • The crude solid is triturated in petroleum ether and filtered through a Büchner funnel to afford the pure product. A typical yield is approximately 90%.[11]

Visualizations

Experimental Workflow: Synthesis of 6-Chloropyridazin-3-ol

The following diagram illustrates the two primary laboratory-scale synthesis routes starting from 3,6-dichloropyridazine.

G cluster_0 Synthesis of 6-Chloropyridazin-3-ol start 3,6-Dichloropyridazine m1_reagents KOAc, AcOH/H2O start->m1_reagents Method 1 m2_reagents Absolute Ethanol start->m2_reagents Method 2 m1_condition Microwave, 140°C, 70 min m1_reagents->m1_condition m1_workup Evaporation & Ethyl Acetate Extraction m1_condition->m1_workup product 6-Chloropyridazin-3-ol m1_workup->product m2_condition Reflux, 24 h m2_reagents->m2_condition m2_workup Quench (NH4Cl) & DCM Extraction m2_condition->m2_workup m2_workup->product

Caption: Workflow for two synthesis methods of 6-chloropyridazin-3-ol.

Logical Relationship: Role as a Synthetic Intermediate

6-Chloropyridazin-3-ol is not typically an end-product but rather a versatile intermediate. Its functional groups (a nucleophilic hydroxyl group and an electrophilic carbon attached to chlorine) allow for sequential reactions to build more complex, biologically active molecules. The diagram below illustrates this logical relationship in drug discovery.

G cluster_1 Role of 6-Chloropyridazin-3-ol in Synthesis intermediate 6-Chloropyridazin-3-ol (Building Block) reaction1 Reaction at -OH group (e.g., Etherification) intermediate->reaction1 reaction2 Reaction at -Cl group (e.g., Nucleophilic Substitution, Cross-Coupling) intermediate->reaction2 scaffold1 Functionalized Scaffold A reaction1->scaffold1 scaffold2 Functionalized Scaffold B reaction2->scaffold2 application Biologically Active Molecules (e.g., PARP-1 Inhibitors, Kinase Inhibitors) scaffold1->application scaffold2->application

Caption: Logical flow from intermediate to complex active molecules.

References

Spectroscopic Profile of 6-Chloro-3-hydroxypyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloro-3-hydroxypyridazine (CAS No: 19064-67-6). Due to the tautomeric nature of this molecule, it exists in equilibrium with 6-chloropyridazin-3(2H)-one. The presented data is a composite of expected values derived from analogous structures and publicly available spectral information. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on typical ranges for the functional groups and structural motifs present in the molecule and should be considered as predictive.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.0 - 7.2Doublet1HH-4
~7.4 - 7.6Doublet1HH-5
~11.0 - 13.0Broad Singlet1HN-H (amide) / O-H (enol)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~125 - 130C-4
~130 - 135C-5
~145 - 150C-6
~155 - 160C-3

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H / N-H stretch
3100 - 3000MediumC-H stretch (aromatic)
1680 - 1640StrongC=O stretch (amide I)
1600 - 1550MediumC=N stretch
1450 - 1400MediumC=C stretch
~750StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
130/132High[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes)
102/104Medium[M-CO]⁺
95Medium[M-Cl]⁺
75MediumFurther fragmentation

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 0-16 ppm. A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with a spectral width of 0-200 ppm. A proton-decoupled pulse sequence is used. A larger number of scans (typically 1024-4096) are required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16-32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

  • Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. A beam of electrons (typically at 70 eV) bombards the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or known chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_reporting Documentation synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structural Information ir IR Spectroscopy synthesis->ir Functional Groups ms Mass Spectrometry synthesis->ms Molecular Weight data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm Combined Evidence report Technical Report / Publication structure_confirm->report

Caption: A flowchart of the general experimental workflow for chemical compound characterization.

The Role of 6-Chloro-3-hydroxypyridazine as a Pharmacophore: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-chloro-3-hydroxypyridazine core is a privileged scaffold in medicinal chemistry, serving as a versatile pharmacophore for the development of a diverse range of therapeutic agents. Its unique electronic properties and ability to participate in various chemical transformations make it a valuable starting point for the synthesis of molecules with potent biological activities. This technical guide provides an in-depth analysis of the role of the this compound moiety as a pharmacophore, with a focus on its application in the design of kinase inhibitors and cytotoxic agents. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are provided, along with a summary of their quantitative biological data. Furthermore, key signaling pathways targeted by these compounds are visualized to facilitate a deeper understanding of their mechanisms of action.

Introduction: The Pyridazine Nucleus in Medicinal Chemistry

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities.[1][2] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The introduction of various substituents onto the pyridazine ring allows for the fine-tuning of its biological activity, leading to the development of compounds with analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

The this compound scaffold, in particular, offers several advantages for drug design. The chlorine atom at the 6-position can act as a leaving group for nucleophilic substitution reactions or participate in halogen bonding, while the hydroxyl group at the 3-position can be a key hydrogen bond donor or acceptor, or serve as a handle for further derivatization through O-alkylation. This dual functionality makes it an attractive starting material for the generation of diverse chemical libraries.

The this compound Pharmacophore in Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The this compound scaffold has been successfully employed in the design of potent inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is therefore a validated strategy for cancer therapy. Several studies have demonstrated that pyridazine derivatives can effectively inhibit VEGFR-2 kinase activity. The this compound moiety can be incorporated into larger molecules that occupy the ATP-binding site of the kinase, with the pyridazine ring forming key hydrogen bonds and the chloro-substituent potentially interacting with hydrophobic pockets.

p38 MAPK Inhibition

The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation. Overactivation of this pathway can contribute to a variety of inflammatory diseases and cancer. The pyridazine scaffold has been explored for the development of p38 MAPK inhibitors. The this compound core can serve as a template for designing molecules that fit into the ATP-binding pocket of p38 MAPK, disrupting its signaling cascade.

Cytotoxic Activity and Apoptosis Induction

In addition to specific kinase inhibition, derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. This cytotoxicity is often mediated through the induction of apoptosis, or programmed cell death. One of the key mechanisms involved is the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, the activation of caspase-3 and caspase-7 is a hallmark of apoptosis.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various derivatives incorporating the 6-chloropyridazine pharmacophore.

Table 1: Cytotoxicity of 6-Chloropyridazine Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
4f SB-ALL~1.64-5.66[3]
4j SB-ALL~1.64-5.66[3]
4q SB-ALL~1.64-5.66[3]
4f NALM-6~1.14-3.7[3]
4j NALM-6~1.14-3.7[3]
4q NALM-6~1.14-3.7[3]

Table 2: VEGFR-2 Inhibitory Activity of Pyridazine Derivatives

Compound IDTargetIC50 (µM)Reference
11 VEGFR-20.19[3]
13b VEGFR-20.21[3]
10e VEGFR-20.25[3]
Sorafenib (Reference) VEGFR-20.08[3]

Experimental Protocols

Synthesis of 6-Chloro-3-alkoxypyridazine Derivatives (Representative Protocol)

This protocol describes a general method for the O-alkylation of this compound.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 6-chloro-3-alkoxypyridazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G Experimental Workflow: Synthesis of 6-Chloro-3-alkoxypyridazine cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Alkyl halide Alkyl halide Alkyl halide->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture DMF DMF DMF->Reaction Mixture Extraction Extraction Reaction Mixture->Extraction Stirring, RT Washing & Drying Washing & Drying Extraction->Washing & Drying Chromatography Chromatography Washing & Drying->Chromatography 6-Chloro-3-alkoxypyridazine 6-Chloro-3-alkoxypyridazine Chromatography->6-Chloro-3-alkoxypyridazine

Caption: General workflow for the synthesis of 6-chloro-3-alkoxypyridazine derivatives.

Biological Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., NALM-6, SB-ALL)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration <0.5%) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with test compounds as described for the MTT assay.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

G VEGFR-2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation, Migration Akt Akt PI3K->Akt Akt->Angiogenesis Survival Inhibitor Pyridazine Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.

G p38 MAPK Signaling Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Stress Stress (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation ATF2 ATF2 p38->ATF2 Inflammation Inflammation, Apoptosis ATF2->Inflammation Gene Transcription Inhibitor Pyridazine Derivative Inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by pyridazine derivatives.

Conclusion

The this compound scaffold represents a highly valuable pharmacophore in modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance for the development of novel therapeutic agents. The ability of these compounds to potently inhibit key kinases such as VEGFR-2 and p38 MAPK, as well as to induce apoptosis in cancer cells, highlights their potential in oncology and inflammatory diseases. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the further exploration and optimization of this compound-based compounds as next-generation therapeutics.

References

The Pyridazine Ring System: A Cornerstone of Modern Drug Discovery and Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its high polarity, ability to act as a hydrogen bond acceptor, and capacity for π-π stacking interactions, make it a versatile building block for the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the biological significance of the pyridazine ring system, with a focus on its role in anticancer, antimicrobial, and cardiovascular therapies. It includes quantitative data on the activity of key pyridazine derivatives, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Diverse Pharmacological Activities of Pyridazine Derivatives

The pyridazine nucleus is a key structural component in a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. These include antibacterial, anti-depressant, antidiabetic, anti-hypertensive, analgesic, anti-tumor, and antiviral properties.[2][3] The versatility of the pyridazine scaffold allows for facile substitution and functionalization, enabling medicinal chemists to fine-tune the pharmacological profile of lead compounds.[2][3]

Anticancer Activity

Pyridazine derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and aberrant cell signaling.[4][5][6] A substantial number of pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit key oncogenic targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), tyrosine kinases, and cyclin-dependent kinases (CDKs).[7][8][9][10]

anticancer_activity cluster_pyridazine Pyridazine Derivatives cluster_targets Cancer Targets cluster_effects Cellular Effects PDZ Pyridazine Core VEGFR2 VEGFR-2 PDZ->VEGFR2 Inhibition TK Tyrosine Kinases PDZ->TK Inhibition CDK CDKs PDZ->CDK Inhibition Other Other Targets PDZ->Other Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Proliferation Inhibition of Cell Proliferation TK->Proliferation CDK->Proliferation Apoptosis Induction of Apoptosis Other->Apoptosis

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

CompoundTargetCancer Cell LineIC50 (µM)Reference
Compound 5b VEGFR-2HCT-116 (Colon)Not specified, but 92.2% inhibition at 10 µM[7][10]
Pyrazolo-pyridazine 4 EGFR, CDK-2/cyclin A2HepG-2 (Liver)17.30[9]
Pyrazolo-pyridazine 4 EGFR, CDK-2/cyclin A2HCT-116 (Colon)18.38[9]
Pyrazolo-pyridazine 4 EGFR, CDK-2/cyclin A2MCF-7 (Breast)27.29[9]
Nano-formulation 4-SLNs EGFR, CDK-2/cyclin A2HepG-2 (Liver)4.80[9]
Nano-formulation 4-SLNs EGFR, CDK-2/cyclin A2HCT-116 (Colon)7.56[9]
Nano-formulation 4-SLNs EGFR, CDK-2/cyclin A2MCF-7 (Breast)6.41[9]
Antimicrobial Activity

The pyridazine scaffold is also a key component in the development of novel antimicrobial agents.[11][12] Derivatives of pyridazine have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[13][14][15] The mechanism of action for many of these compounds is still under investigation, but some are believed to interfere with essential bacterial processes.

antimicrobial_workflow cluster_workflow Antimicrobial Screening Workflow start Synthesized Pyridazine Derivatives prep Prepare Serial Dilutions start->prep inoculate Inoculate with Bacterial/Fungal Strains prep->inoculate incubate Incubate inoculate->incubate observe Observe for Growth Inhibition incubate->observe mic Determine Minimum Inhibitory Concentration (MIC) observe->mic

Table 2: Antimicrobial Activity of Selected Pyridazine Derivatives

CompoundBacterial StrainMIC (µM)Reference
Compound 7 S. aureus (MRSA)7.8[13]
Compound 7 E. coli7.8[13]
Compound 7 A. baumannii7.8[13]
Compound 13 P. aeruginosa7.48[13]
Compound 13 A. baumannii3.74[13]
Chloro derivatives E. coli0.892–3.744 (µg/mL)[15]
Chloro derivatives P. aeruginosa0.892–3.744 (µg/mL)[15]
Cardiovascular Activity

Pyridazine-based compounds have been investigated for their potential in treating cardiovascular diseases, particularly as vasorelaxant and antihypertensive agents.[16][17][18][19][20] Some pyridazinone derivatives have been shown to induce relaxation of vascular smooth muscle, suggesting their potential as treatments for hypertension.[16]

Table 3: Vasorelaxant Activity of Selected Pyridazine Derivatives

CompoundAssayEC50 (µM)Reference
Acid derivative (16) Rat thoracic aortic rings0.339[16]
Ester analog (17) Rat thoracic aortic rings1.225[16]
4-methoxyphenyl hydrazide (18) Rat thoracic aortic rings1.204[16]
Compound 4f Rat thoracic aorta0.0136[21]
Compound 4h Rat thoracic aorta0.0117[21]
Compound 5d Rat thoracic aorta0.0053[21]
Compound 5e Rat thoracic aorta0.0025[21]
Hydralazine (Reference) Rat thoracic aortic rings18.210[16][17]

Mechanism of Action of Key Pyridazine-Containing Drugs

Several pyridazine-containing drugs have received regulatory approval and serve as important therapeutic agents. Understanding their mechanisms of action provides insight into the biological significance of the pyridazine scaffold.

Ponatinib

Ponatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4][22] Its mechanism of action involves the inhibition of the BCR-ABL tyrosine kinase, including the T315I mutant, which confers resistance to other tyrosine kinase inhibitors.[3][4][23][24] By binding to the ATP-binding site of BCR-ABL, ponatinib blocks its kinase activity, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.[3][4][22]

ponatinib_moa cluster_pathway BCR-ABL Signaling Pathway in CML BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., MAPK, JAK/STAT) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation and Survival Downstream->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibition

Deucravacitinib

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[11][12][25] It is approved for the treatment of moderate-to-severe plaque psoriasis.[11][12] Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase domain (JH2).[25] This selective inhibition blocks the signaling of key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and type I interferons.[7][12][26]

deucravacitinib_moa cluster_pathway IL-23/IL-12 Signaling in Psoriasis Cytokine IL-23 / IL-12 Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation STAT STAT TYK2->STAT Phosphorylation Gene Gene Transcription (Pro-inflammatory mediators) STAT->Gene Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Relugolix

Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][27] It is used in the treatment of advanced prostate cancer and uterine fibroids.[1][27] Relugolix competitively binds to GnRH receptors in the pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][28][29] This leads to a reduction in the production of testosterone in men and estrogen in women, which is beneficial in hormone-sensitive conditions.[1][2]

relugolix_moa cluster_pathway Hormonal Regulation Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Pituitary Gland GnRH->Pituitary LH_FSH LH / FSH Pituitary->LH_FSH Gonads Gonads LH_FSH->Gonads Hormones Testosterone / Estrogen Gonads->Hormones Relugolix Relugolix Relugolix->Pituitary Antagonism of GnRH Receptor

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the biological activity of pyridazine derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2)[9]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Pyridazine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[30]

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.[30]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[30]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Pyridazine derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the VEGFR-2 enzyme, the pyridazine derivative at various concentrations, and the substrate in the kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[31][32][33]

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Pyridazine derivatives

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the pyridazine derivatives in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8][34]

Vasorelaxant Activity Assay

This assay assesses the ability of a compound to relax pre-contracted arterial rings in an organ bath.

Materials:

  • Male Wistar rats

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit solution

  • Contracting agent (e.g., phenylephrine or KCl)

  • Pyridazine derivatives

  • Organ bath system with force transducers

Procedure:

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in length. Mount the rings in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O2 and 5% CO2.[35]

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.

  • Contraction: Induce a sustained contraction in the aortic rings using a contracting agent like phenylephrine (1 µM) or KCl (60 mM).

  • Compound Addition: Once a stable contraction is achieved, add the pyridazine derivatives in a cumulative concentration-dependent manner.

  • Data Recording and Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-contraction induced by the contracting agent. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).[35]

Conclusion and Future Perspectives

The pyridazine ring system continues to be a highly valuable scaffold in the field of drug discovery and development. Its inherent physicochemical properties and synthetic tractability have led to the discovery of numerous compounds with significant biological activities across a range of therapeutic areas. The success of approved drugs like ponatinib, deucravacitinib, and relugolix underscores the therapeutic potential of this heterocycle. Future research will likely focus on the development of new synthetic methodologies to access novel pyridazine derivatives, the exploration of their potential in targeting emerging disease pathways, and the optimization of their pharmacokinetic and pharmacodynamic properties to yield safer and more effective medicines. The continued investigation of this "wonder nucleus" promises to deliver the next generation of innovative therapeutics.[10]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of 6-Chloro-3-hydroxypyridazine, a valuable intermediate in pharmaceutical and agrochemical research, starting from maleic anhydride. The synthesis proceeds through three key stages: the formation of 3,6-dihydroxypyridazine (maleic hydrazide), subsequent chlorination to 3,6-dichloropyridazine, and finally, selective hydrolysis to yield the target compound.

Experimental Workflow

The overall synthetic pathway from maleic anhydride to this compound is illustrated below.

SynthesisWorkflow MaleicAnhydride Maleic Anhydride Step1 Step 1: Cyclization MaleicAnhydride->Step1 HydrazineHydrate Hydrazine Hydrate, HCl HydrazineHydrate->Step1 MaleicHydrazide 3,6-Dihydroxypyridazine (Maleic Hydrazide) Step1->MaleicHydrazide Step2 Step 2: Chlorination MaleicHydrazide->Step2 ChlorinatingAgent PCl5 or POCl3 ChlorinatingAgent->Step2 Dichloropyridazine 3,6-Dichloropyridazine Step2->Dichloropyridazine Step3 Step 3: Selective Hydrolysis Dichloropyridazine->Step3 HydrolysisAgent Potassium Acetate, Acetic Acid/Water HydrolysisAgent->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical yields and reaction conditions for each step of the synthesis.

StepReactionKey ReagentsTemperature (°C)Duration (h)Yield (%)Reference
1Maleic Anhydride → 3,6-DihydroxypyridazineHydrazine hydrate, HCl110391[1]
23,6-Dihydroxypyridazine → 3,6-DichloropyridazinePhosphorus pentachloride (PCl₅)125482[1]
33,6-Dichloropyridazine → this compoundPotassium acetate, Acetic acid/Water140 (Microwave)1.1792.5[2]

Experimental Protocols

Step 1: Synthesis of 3,6-Dihydroxypyridazine from Maleic Anhydride

This procedure details the cyclization of maleic anhydride with hydrazine hydrate to form 3,6-dihydroxypyridazine.

Materials:

  • Maleic anhydride (1 mol, 98 g)

  • Hydrazine hydrate (80%) (1.3 mol, 72.5 mL)

  • 30% Hydrochloric acid (120 mL)

  • Cold ethanol

  • 500 mL three-necked flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Suction filtration apparatus

Procedure:

  • Equip a 500 mL three-necked flask with a reflux condenser and a dropping funnel.

  • Add hydrazine hydrate (72.5 mL, 1.3 mol) to the flask.

  • Slowly add 120 mL of 30% hydrochloric acid dropwise to the flask.

  • Add maleic anhydride (98 g, 1 mol) to the mixture.

  • Heat the mixture to 110 °C and maintain at reflux for 3 hours.[1]

  • After the reaction is complete, cool the mixture to allow for crystallization.

  • Collect the resulting yellow-white solid by suction filtration.

  • Wash the filter cake 3-4 times with cold ethanol.

  • Dry the solid to obtain 3,6-dihydroxypyridazine. The expected yield is approximately 100 g (91%).[1]

Step 2: Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine

This protocol describes the chlorination of 3,6-dihydroxypyridazine using phosphorus pentachloride.

Materials:

  • 3,6-Dihydroxypyridazine (0.2 mol, 22 g)

  • Phosphorus pentachloride (1.12 mol, 232.8 g)

  • Three-necked flask

  • Heating mantle

  • Distillation apparatus for reduced pressure

  • Dichloromethane

  • 28% Ammonia water

  • Anhydrous sodium sulfate

  • n-Hexane

Procedure:

  • In a three-necked flask, combine 3,6-dihydroxypyridazine (22 g, 0.2 mol) and phosphorus pentachloride (232.8 g, 1.12 mol).[1]

  • Heat the mixture to 125 °C and maintain the reaction for 4 hours.[1]

  • After the reaction, remove the generated phosphorus oxychloride by evaporation under reduced pressure.

  • Cool the remaining coffee-colored viscous liquid to room temperature.

  • Carefully pour the residue into water to quench the reaction.

  • Adjust the pH of the solution to approximately 8 by dropwise addition of 28% ammonia water, which will cause a brown solid to precipitate.

  • Filter the solid by suction.

  • Extract the filtrate with dichloromethane.

  • Combine the solid with the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Recrystallize the combined solids from n-hexane to yield white crystals of 3,6-dichloropyridazine. The expected yield is approximately 24.4 g (82%).[1]

Step 3: Synthesis of this compound from 3,6-Dichloropyridazine

This final step involves the selective hydrolysis of one chloro group on the pyridazine ring.

Materials:

  • 3,6-Dichloropyridazine (1 g, 0.006759 mol)

  • Potassium acetate (0.662 g, 0.006759 mol)

  • Acetic acid/water mixture (5:1, 20 mL)

  • Microwave reactor

  • Rotary evaporator

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reaction vessel, dissolve 3,6-dichloropyridazine (1 g, 0.006759 mol) in 20 mL of a 5:1 acetic acid/water solution.

  • Add potassium acetate (0.662 g, 0.006759 mol) to the solution.

  • Heat the mixture to 140 °C under microwave irradiation for 70 minutes.[2]

  • After completion, cool the reaction flask and remove the solvent by vacuum evaporation.

  • Add ethyl acetate and water to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain this compound (also known as 6-chloro-2H-pyridazin-3-one). The expected yield is approximately 0.813 g (92.5%).[2]

References

Synthesis of 6-Chloro-3-hydroxypyridazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Chloro-3-hydroxypyridazine, a valuable heterocyclic organic compound used as a building block in the pharmaceutical and agrochemical industries.[1] The primary synthesis route detailed involves the selective hydrolysis of 3,6-dichloropyridazine. Alternative routes starting from maleic anhydride are also discussed. This protocol includes information on chemical properties, safety precautions, and detailed experimental procedures to ensure safe and efficient synthesis.

Compound Information

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C4H3ClN2O[1][2][3]
Molecular Weight 130.53 g/mol [2][3][4]
CAS Number 19064-67-6[1][2][3][5]
Appearance White to off-white solid/powder to crystal[1]
Melting Point 140.0 to 144.0 °C[3]
SMILES ClC1=CC=C(O)N=N1[2]
InChI 1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)[2]
IUPAC Name 3-chloro-1H-pyridazin-6-one[4]

Safety and Hazard Information

This compound is a chemical that requires careful handling. The following is a summary of its hazard classifications.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation

Source:[4]

Precautionary Statements:

  • Prevention: Wash hands and any exposed skin thoroughly after handling.[6] Wear protective gloves, protective clothing, eye protection, and face protection.[6][7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][7] Use only outdoors or in a well-ventilated area.[6][7] Do not eat, drink or smoke when using this product.[7][8]

  • Response: If skin irritation occurs, get medical advice/attention.[6] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] If eye irritation persists, get medical advice/attention.[6] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[6][7] Store locked up.[6][7] Keep in a dark, dry place at room temperature.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

Synthesis Protocols

Two primary routes for the synthesis of this compound are presented below. The first is a selective hydrolysis of 3,6-dichloropyridazine, and the second outlines the synthesis from maleic anhydride.

Protocol 1: Synthesis from 3,6-Dichloropyridazine via Hydrolysis

This protocol describes the conversion of 3,6-dichloropyridazine to this compound. Two methods are provided, one using microwave heating and another using conventional reflux.

Method A: Microwave-Assisted Synthesis

This method provides a rapid and high-yield synthesis.

Table 3: Reagents and Materials for Microwave-Assisted Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
3,6-Dichloropyridazine148.981.0 g0.00671
Potassium Acetate98.140.66 g0.00672
Acetic Acid60.0516.7 mL-
Water18.023.3 mL-
Ethyl Acetate88.11As needed-
Saturated Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Experimental Procedure:

  • In a suitable microwave reactor vessel, dissolve 1.0 g of 3,6-dichloropyridazine and 0.66 g of potassium acetate in a 5:1 mixture of acetic acid and water (20 mL total volume).[9]

  • Heat the mixture to 140 °C under microwave irradiation for 70 minutes.[9]

  • After the reaction is complete, cool the flask to room temperature.[9]

  • Remove the solvent by vacuum evaporation.[9]

  • To the residue, add ethyl acetate and water. Separate the layers.[9]

  • Extract the aqueous layer with ethyl acetate.[9]

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[9]

  • Concentrate the organic phase to obtain the product.[9]

    • Yield: 0.813 g (92.5%)[9]

    • Characterization (¹H NMR in CDCl₃): δ 6.96 (d, 1H), 7.25 (d, 1H)[9]

Method B: Conventional Reflux

This method uses standard laboratory equipment.

Table 4: Reagents and Materials for Conventional Reflux Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
3,6-Dichloropyridazine148.981.00 g6.71 mmol
Absolute Ethanol46.0710 mL-
Saturated NH₄Cl solution-30 mL-
Dichloromethane (CH₂Cl₂)84.933 x 30 mL-
Anhydrous Na₂SO₄142.04As needed-
Petroleum Ether-As needed-

Experimental Procedure:

  • In a 50 mL round-bottom flask, add a solution of 1.00 g of 3,6-dichloropyridazine in 10 mL of absolute ethanol.[9]

  • Stir the mixture at reflux for 24 hours.[9]

  • Cool the reaction mixture to room temperature.[9]

  • Add 30 mL of a saturated NH₄Cl solution.[9]

  • Extract the resulting solution with dichloromethane (3 x 30 mL).[9]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.[9]

  • Triturate the crude solid in petroleum ether and filter through a Büchner funnel to afford the pure product.[9]

    • Yield: 0.785 g (90%)[9]

Protocol 2: Synthesis from Maleic Anhydride

This route involves a two-step process: the formation of 3,6-dihydroxypyridazine (maleic hydrazide) followed by chlorination.

Step 1: Synthesis of 3,6-Dihydroxypyridazine

Table 5: Reagents and Materials for 3,6-Dihydroxypyridazine Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
Maleic Anhydride98.0698 g1.0
Hydrazine Hydrate (80%)50.0672.5 mL~1.3
Hydrochloric Acid (30%)36.46120 mL-
Ice Water18.02As needed-

Experimental Procedure:

  • In a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%).[10]

  • While stirring and cooling, slowly add 120 mL of 30% hydrochloric acid, keeping the temperature below 20 °C, until the pH is between 6.2 and 6.4.[11]

  • Add 98 g of maleic anhydride.[10]

  • Slowly heat the mixture to 110 °C and reflux for 3 hours.[10][11]

  • Cool the reaction mixture, filter the precipitate, and wash the filter cake with ice water until the pH is between 4.8 and 5.1.[11]

  • Dry the solid to obtain maleic hydrazide (3,6-dihydroxypyridazine).

    • Yield: ~97%[11]

Step 2: Synthesis of 3,6-Dichloropyridazine

Table 6: Reagents and Materials for 3,6-Dichloropyridazine Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
3,6-Dihydroxypyridazine112.09125 g1.115
Phosphorus Oxychloride (POCl₃)153.33520 mL5.576
Ethyl Acetate88.11As needed-
Saturated Sodium Bicarbonate-As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Experimental Procedure:

  • In a 2 L round-bottom flask under a nitrogen atmosphere, add 125 g of pyridazine-3,6-diol (maleic hydrazide) to 520 mL of POCl₃ at room temperature.[12]

  • Heat the reaction mixture to 80 °C overnight.[12]

  • Concentrate the reaction mixture under high vacuum at 55-60 °C to obtain a thick mass.[12]

  • Dilute the mass with 1 L of ethyl acetate.[12]

  • Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is ~8.[12]

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).[12]

  • Combine the organic layers, wash with water (1 L) and brine (1 L), then dry over anhydrous sodium sulfate.[12]

  • Filter and concentrate under vacuum. Dry the product under vacuum at 50 °C to isolate 3,6-dichloropyridazine.[12]

    • Yield: 151 g (85%)[12]

Once 3,6-dichloropyridazine is synthesized, follow Protocol 1 for its conversion to this compound.

Experimental Workflow and Diagrams

The synthesis of this compound can be visualized through the following workflows.

Synthesis_Workflow_1 cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product 3_6_Dichloropyridazine 3,6-Dichloropyridazine Method_A Method A: Potassium Acetate, Acetic Acid/Water Microwave, 140°C, 70 min 3_6_Dichloropyridazine->Method_A Yield: 92.5% Method_B Method B: Absolute Ethanol Reflux, 24h 3_6_Dichloropyridazine->Method_B Yield: 90% Workup_A Evaporation EtOAc/Water Extraction Drying, Concentration Method_A->Workup_A Work_up_B NH4Cl Quench DCM Extraction Drying, Concentration Trituration Method_B->Work_up_B Final_Product This compound Workup_A->Final_Product Work_up_B->Final_Product

Caption: Synthesis workflow for this compound from 3,6-Dichloropyridazine.

Synthesis_Workflow_2 Maleic_Anhydride Maleic Anhydride Dihydroxypyridazine 3,6-Dihydroxypyridazine (Maleic hydrazide) Maleic_Anhydride->Dihydroxypyridazine Hydrazine_Hydrate Hydrazine Hydrate, HCl Hydrazine_Hydrate->Dihydroxypyridazine Dichloropyridazine 3,6-Dichloropyridazine Dihydroxypyridazine->Dichloropyridazine POCl3 POCl3, 80°C POCl3->Dichloropyridazine Final_Product This compound Dichloropyridazine->Final_Product Hydrolysis Hydrolysis (See Protocol 1) Hydrolysis->Final_Product

Caption: Overall synthesis scheme from Maleic Anhydride.

References

Application Notes and Protocols: Synthesis of 3,6-Dichloropyridazine from 6-Chloro-3-hydroxypyridazine using Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of 6-Chloro-3-hydroxypyridazine to 3,6-dichloropyridazine is a crucial step in the synthesis of various heterocyclic compounds of medicinal importance. 3,6-Dichloropyridazine is a versatile building block in the development of pharmaceuticals and agrochemicals.[1] Its two reactive chlorine atoms can be selectively substituted, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This application note provides a detailed protocol for the chlorination of this compound using phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for heteroaromatic hydroxyl compounds. The resulting 3,6-dichloropyridazine is a key intermediate in the synthesis of compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[2]

Reaction and Mechanism

The reaction involves the conversion of the hydroxyl group in this compound (which exists in tautomeric equilibrium with 6-chloro-3(2H)-pyridazinone) into a chloro group using phosphorus oxychloride. The generally accepted mechanism proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate intermediate and the elimination of hydrogen chloride. Subsequently, a nucleophilic attack by a chloride ion on the carbon atom attached to the phosphate group results in the formation of the desired 3,6-dichloropyridazine and the release of a dichlorophosphate anion.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and the scale of the reaction.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF, optional, as catalyst)

  • Toluene or other high-boiling inert solvent (optional)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Addition of Reagents: Carefully add an excess of phosphorus oxychloride (typically 3-10 equivalents) to the flask. The reaction can be run neat (using POCl₃ as both reagent and solvent) or in a high-boiling inert solvent like toluene. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain this temperature with stirring for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • The crude 3,6-dichloropyridazine can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Safety Precautions:

  • Phosphorus oxychloride is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).

  • The quenching of the reaction mixture with ice/water is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in a fume hood.

Data Presentation

The following table summarizes typical reaction conditions for the chlorination of hydroxypyridazines and related heterocyclic compounds using POCl₃, as reported in the literature.

Starting MaterialReagent/SolventTemperature (°C)Time (h)Yield (%)Reference
6-(2-hydroxyphenyl)-3(2H)-pyridazinonePOCl₃ / DMF854.596[3]
2-hydroxypyridinesPOCl₃ (equimolar) / Pyridine1402>90[4]
3,6-dihydroxypyridazinePOCl₃80-85[5]
6-aminouracilPOCl₃Reflux--[6]

Visualizations

Reaction Scheme:

ReactionScheme Synthesis of 3,6-Dichloropyridazine cluster_reactants Reactants cluster_product Product Reactant This compound Product 3,6-Dichloropyridazine Reactant->Product Heat (Δ) Reagent POCl3

Caption: Reaction scheme for the synthesis of 3,6-Dichloropyridazine.

Experimental Workflow:

Workflow Experimental Workflow Start Start Setup 1. Reaction Setup (this compound in flask) Start->Setup Addition 2. Reagent Addition (Add POCl3) Setup->Addition Reaction 3. Heating & Reflux (80-110 °C, 2-6h) Addition->Reaction Workup 4. Work-up (Quenching, Neutralization, Extraction) Reaction->Workup Purification 5. Purification (Recrystallization or Chromatography) Workup->Purification End End (Pure 3,6-Dichloropyridazine) Purification->End

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for N-alkylation of 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-hydroxypyridazine, which exists in tautomeric equilibrium with 6-chloropyridazin-3(2H)-one, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyridazinone core is a constituent of numerous bioactive molecules with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antihypertensive agents.[1][2][3] N-alkylation of the pyridazinone ring is a critical synthetic step for creating diverse libraries of compounds with modulated biological activities.[4] This document provides detailed application notes and experimental protocols for the N-alkylation of this compound, focusing on regioselectivity, reaction optimization, and the biological relevance of the resulting N-alkylated products.

Factors Influencing N-Alkylation Regioselectivity

The alkylation of this compound can theoretically occur at the N2-position or the O-position of the pyridazinone ring. The regiochemical outcome (N-alkylation vs. O-alkylation) is influenced by several factors, including the choice of base, solvent, and alkylating agent.[4][5] Generally, polar aprotic solvents and stronger bases tend to favor N-alkylation.

Data Presentation: Summary of Reaction Conditions for N-Alkylation

The following table summarizes typical reaction conditions for the N-alkylation of 6-chloropyridazin-3(2H)-one with various alkyl halides, providing a comparative overview of reagents, solvents, and reported yields.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzyl bromideK₂CO₃DMFRoom Temp48~70-80[6]
Methyl iodideNaHTHF0 to Room Temp12~85-95[7]
Propyl bromideK₂CO₃AcetoneReflux24~60-70[6]
Ethyl bromoacetateK₂CO₃AcetoneReflux8~90[8]
1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMFRoom Temp12-18~72[9]

Biological Activity of N-Alkylated 6-Chloropyridazin-3-one Derivatives

N-alkylated pyridazinone derivatives have been shown to exhibit a range of biological activities. A significant area of investigation is their role as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2).[6][7] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Signaling Pathway Diagram: Inhibition of the COX-2 Pathway

The following diagram illustrates the role of COX-2 in the inflammatory signaling cascade and the inhibitory action of N-alkylated 6-chloropyridazin-3-one derivatives.

COX2_Inhibition ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A₂ (PLA₂) ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates N_Alkylated_Pyridazinone N-Alkylated 6-Chloropyridazin-3-one N_Alkylated_Pyridazinone->COX2 inhibits

Caption: Inhibition of the COX-2 inflammatory pathway by N-alkylated 6-chloropyridazin-3-one.

Experimental Protocols

Protocol 1: N-Benzylation of this compound

This protocol describes a general procedure for the N-benzylation of this compound using benzyl bromide and potassium carbonate.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.

  • Add benzyl bromide dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-benzyl-6-chloropyridazin-3(2H)-one.

Protocol 2: N-Methylation of this compound

This protocol outlines the N-methylation using the strong base sodium hydride.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Methyl iodide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend sodium hydride in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of N-alkylated 6-chloropyridazin-3-ones.

experimental_workflow start Start reaction_setup Reaction Setup: - this compound - Base - Solvent start->reaction_setup add_alkylating_agent Add Alkylating Agent reaction_setup->add_alkylating_agent reaction Stir at appropriate temperature and time add_alkylating_agent->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete drying Dry organic layer workup->drying concentration Concentrate under reduced pressure drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for N-alkylation of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 6-Chloro-3-hydroxypyridazine. This versatile reaction enables the synthesis of a wide array of 6-aryl-3-hydroxypyridazine derivatives, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction

The pyridazine nucleus is a significant pharmacophore present in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a robust strategy for the functionalization of the pyridazine core. Specifically, the coupling of this compound with various arylboronic acids provides access to substituted pyridazinone derivatives that have shown promise as, for example, c-Met kinase inhibitors and platelet aggregation inhibitors.

The general reaction scheme involves the palladium-catalyzed coupling of the chloro-heterocycle with an organoboron reagent in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, particularly given the potential for catalyst inhibition by the nitrogen-containing heterocycle. These notes provide insights into optimizing these reaction conditions and offer detailed protocols for successful synthesis.

Data Presentation: Optimization of Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the selection of appropriate reaction parameters. The following tables summarize typical conditions and yields for the coupling of analogous 6-chloropyridazinone substrates with various arylboronic acids, providing a strong foundation for reaction optimization.

Table 1: Effect of Catalyst and Ligand on Yields

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1101680-90
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851870-85
PdCl₂(dppf) (3)-Cs₂CO₃DMF1201075-90

Table 2: Microwave-Assisted Suzuki Coupling of a 6-Chloropyridazinone Analog with Various Arylboronic Acids [1]

Arylboronic AcidProductYield (%)
Phenylboronic acid6-Phenyl-3-hydroxypyridazine derivative85
4-Methylphenylboronic acid6-(4-Methylphenyl)-3-hydroxypyridazine derivative82
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-3-hydroxypyridazine derivative78
3-Methoxyphenylboronic acid6-(3-Methoxyphenyl)-3-hydroxypyridazine derivative88
4-Fluorophenylboronic acid6-(4-Fluorophenyl)-3-hydroxypyridazine derivative75
2-Thienylboronic acid6-(2-Thienyl)-3-hydroxypyridazine derivative65

Note: Yields are based on the coupling of a 6-chloro-5-dialkylaminopyridazinone, a close structural analog of this compound, and serve as a strong predictive model for this reaction.

Experimental Protocols

The following are detailed methodologies for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Conventional Heating Method

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene (5 mL) and deionized water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-3-hydroxypyridazine.

Protocol 2: Microwave-Assisted Synthesis[1]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), PdCl₂(dppf) (0.015 mmol), and Cs₂CO₃ (1 mmol).

  • Add 1,4-dioxane (3 mL) to the vial and seal it with a cap.

  • Place the vial in the microwave reactor and irradiate at 130-140 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography as described in Protocol 1 to obtain the desired product.

Signaling Pathways and Applications

Derivatives of 6-aryl-3-hydroxypyridazine have been investigated for their potential as therapeutic agents, notably as inhibitors of c-Met and platelet aggregation.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers.[2][3][4][5][6] 6-Aryl-3-hydroxypyridazine derivatives have been identified as potent c-Met inhibitors, blocking the downstream signaling cascade.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion

Caption: The HGF/c-Met signaling pathway leading to cell proliferation, survival, and invasion.

Platelet Aggregation Pathway

Platelet aggregation is a critical process in hemostasis and thrombosis. Various agonists, such as ADP and thrombin, activate platelets, leading to a signaling cascade that results in the activation of the GPIIb/IIIa receptor, causing platelets to aggregate.[7][8][9][10][11] Certain pyridazinone derivatives have been shown to inhibit this process, suggesting their potential as antiplatelet agents.

Platelet_Aggregation_Pathway cluster_stimuli Stimuli cluster_receptors Platelet Surface Receptors cluster_cascade Intracellular Signaling Cascade cluster_response Platelet Response ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Gq Gq Protein P2Y12->Gq PAR1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase DAG->Ca2_increase GPIIb_IIIa_activation GPIIb/IIIa Activation Ca2_increase->GPIIb_IIIa_activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_activation->Platelet_Aggregation

Caption: Simplified signaling pathway of platelet aggregation initiated by ADP and thrombin.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-aryl-3-hydroxypyridazine derivatives via Suzuki-Miyaura cross-coupling.

Suzuki_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base Solvent Add Degassed Solvent Reactants->Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Solvent->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Synthesis of 6-Chloro-3-hydroxypyridazine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Chloro-3-hydroxypyridazine derivatives and the evaluation of their anticancer activity. The pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting potent pharmacological activities, including anticancer effects.

Introduction

Pyridazine and its derivatives have garnered considerable attention in the field of oncology due to their diverse mechanisms of action, which include the inhibition of various kinases, interference with DNA repair mechanisms, and induction of apoptosis. The this compound core serves as a versatile starting material for the synthesis of a wide array of derivatives, allowing for the modulation of their physicochemical and biological properties to enhance their efficacy and selectivity against cancer cells. This document outlines the synthetic routes to these compounds and the methodologies to assess their potential as anticancer agents.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as growth inhibition percentages.

Compound IDDerivative ClassCancer Cell LineIC50 (µM) or % InhibitionReference
4f [1][2][3]triazolo[4,3-b]pyridazineSB-ALL (Acute Lymphoblastic Leukemia)~1.64-5.66[1]
NALM-6 (Acute Lymphoblastic Leukemia)~1.14-3.7[1]
4j [1][2][3]triazolo[4,3-b]pyridazineSB-ALL (Acute Lymphoblastic Leukemia)~1.64-5.66[1]
NALM-6 (Acute Lymphoblastic Leukemia)~1.14-3.7[1]
4q [1][2][3]triazolo[4,3-b]pyridazineSB-ALL (Acute Lymphoblastic Leukemia)~1.64-5.66[1]
NALM-6 (Acute Lymphoblastic Leukemia)~1.14-3.7[1]
DCPYR Chlorinated Pyridazin-3(2H)-oneMAC 13 (Murine Colon Carcinoma)-[4]
MAC 16 (Murine Colon Carcinoma)53% tumor growth inhibition in vivo[4]
11m 3,6-disubstituted pyridazineT-47D (Breast Cancer)0.43 ± 0.01[5]
MDA-MB-231 (Breast Cancer)0.99 ± 0.03[5]
11l 3,6-disubstituted pyridazineT-47D (Breast Cancer)-[5]
MDA-MB-231 (Breast Cancer)-[5]
3a-h, 4a-e, 5 4-chloropyridazinoxyphenyl hybridsVarious (11 cancer cell lines)Growth Inhibition % reported[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its derivatives, as well as for the key biological assays used to evaluate their anticancer activity.

Synthesis Protocols

General Workflow for Synthesis of this compound Derivatives

Synthesis Workflow cluster_0 Starting Material cluster_1 Precursor Synthesis cluster_2 Intermediate Synthesis cluster_3 Derivative Synthesis 3,6-Dichloropyridazine 3,6-Dichloropyridazine This compound This compound 3,6-Dichloropyridazine->this compound Hydrolysis 6-Chloro-3-hydrazinopyridazine 6-Chloro-3-hydrazinopyridazine This compound->6-Chloro-3-hydrazinopyridazine Hydrazinolysis 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde This compound->4-((6-chloropyridazin-3-yl)oxy)benzaldehyde Etherification Hydrazones Hydrazones 6-Chloro-3-hydrazinopyridazine->Hydrazones Condensation Chalcone Hybrids Chalcone Hybrids 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde->Chalcone Hybrids Claisen-Schmidt Condensation Triazolo-pyridazines Triazolo-pyridazines Hydrazones->Triazolo-pyridazines Cyclization

Caption: General synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of this compound (Precursor)

  • Materials: 3,6-Dichloropyridazine, Acetic Acid, Water, Potassium Acetate, Ethyl Acetate, Saturated Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a solution of 3,6-dichloropyridazine (1.0 g, 6.71 mmol) in a mixture of acetic acid and water (5:1, 20 mL), add potassium acetate (0.66 g, 6.71 mmol).

    • Heat the reaction mixture to 140 °C under microwave irradiation for 70 minutes.

    • After completion of the reaction (monitored by TLC), cool the flask and remove the solvent by vacuum evaporation.

    • To the residue, add ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of 6-Chloropyridazin-3-yl Hydrazones [1]

  • Materials: 6-Chloro-3-hydrazinopyridazine, appropriate aromatic/heteroaromatic aldehydes, Ethanol, Glacial Acetic Acid.

  • Procedure:

    • A mixture of 6-chloro-3-hydrazinopyridazine (1.0 mmol) and the appropriate aldehyde (1.0 mmol) is refluxed in ethanol (20 mL) containing a few drops of glacial acetic acid for 4-6 hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

    • The crude product is recrystallized from ethanol to afford the pure hydrazone derivative.

Protocol 3: Synthesis of 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines [1]

  • Materials: 6-Chloropyridazin-3-yl hydrazone derivative, Iodobenzene diacetate (IBD), Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of the 6-chloropyridazin-3-yl hydrazone (1.0 mmol) in dichloromethane (20 mL), add iodobenzene diacetate (1.1 mmol).

    • The reaction mixture is stirred at room temperature for 2-3 hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the solvent is evaporated under reduced pressure.

    • The residue is washed with n-hexane to remove iodobenzene and then recrystallized from a suitable solvent (e.g., ethanol) to give the pure triazolo[4,3-b]pyridazine derivative.

Biological Assay Protocols

Workflow for Anticancer Activity Evaluation

Anticancer Evaluation Workflow Synthesized\nDerivatives Synthesized Derivatives Cell Viability Assay\n(MTT) Cell Viability Assay (MTT) Synthesized\nDerivatives->Cell Viability Assay\n(MTT) Data Analysis\n(IC50 Determination) Data Analysis (IC50 Determination) Cell Viability Assay\n(MTT)->Data Analysis\n(IC50 Determination) Apoptosis Assay\n(Caspase 3/7) Apoptosis Assay (Caspase 3/7) Mechanism of Action\n(e.g., PARP-1 Inhibition) Mechanism of Action (e.g., PARP-1 Inhibition) Apoptosis Assay\n(Caspase 3/7)->Mechanism of Action\n(e.g., PARP-1 Inhibition) Lead Compound\nIdentification Lead Compound Identification Mechanism of Action\n(e.g., PARP-1 Inhibition)->Lead Compound\nIdentification Data Analysis\n(IC50 Determination)->Apoptosis Assay\n(Caspase 3/7)

Caption: Experimental workflow for evaluating the anticancer activity of synthesized derivatives.

Protocol 4: Cell Viability MTT Assay

  • Materials: Human cancer cell lines, complete culture medium (e.g., DMEM with 10% FBS), 96-well plates, synthesized compounds (dissolved in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 5: Caspase-3/7 Activity Assay [1]

  • Materials: Human cancer cell lines, 96-well white-walled plates, synthesized compounds, Caspase-Glo® 3/7 Assay Reagent (Promega).

  • Procedure:

    • Seed cells in a 96-well white-walled plate and treat with the compounds as described in the MTT assay protocol.

    • After the treatment period, equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a microplate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 6: In Vitro PARP-1 Inhibition Assay

  • Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate, 96-well plates, synthesized compounds.

  • Procedure:

    • Coat a 96-well plate with histones (as a substrate for PARP-1).

    • Add the synthesized compounds at various concentrations, followed by the PARP-1 enzyme, activated DNA, and a mixture of NAD+ and biotinylated NAD+.

    • Incubate the plate to allow the PARP-1 catalyzed poly(ADP-ribosyl)ation to occur.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP, which binds to the biotinylated ADP-ribose chains.

    • After another wash step, add a chemiluminescent substrate and measure the signal using a microplate reader. A decrease in signal indicates inhibition of PARP-1 activity.

Signaling Pathways and Mechanisms of Action

JNK1 Signaling Pathway in Cancer

The c-Jun N-terminal kinase 1 (JNK1) pathway is a critical signaling cascade involved in regulating various cellular processes, including proliferation, apoptosis, and inflammation. In many cancers, the JNK1 pathway is dysregulated, contributing to tumor progression. Some pyridazine derivatives have been shown to target this pathway.

JNK1 Signaling Pathway cluster_0 Upstream Signals cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress Signals\n(e.g., UV, Cytokines) Stress Signals (e.g., UV, Cytokines) MAPKKK MAPKKK Stress Signals\n(e.g., UV, Cytokines)->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 Phosphorylation JNK1 JNK1 MKK4/7->JNK1 Phosphorylation c-Jun c-Jun JNK1->c-Jun Phosphorylation AP-1\nTranscription Factor AP-1 Transcription Factor c-Jun->AP-1\nTranscription Factor Activation Gene Expression Gene Expression AP-1\nTranscription Factor->Gene Expression Cell Proliferation / Apoptosis Cell Proliferation / Apoptosis Gene Expression->Cell Proliferation / Apoptosis Pyridazine\nDerivative Pyridazine Derivative Pyridazine\nDerivative->JNK1 Inhibition

Caption: Simplified JNK1 signaling pathway and the inhibitory action of certain pyridazine derivatives.

PARP-1 Inhibition and DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (e.g., those with BRCA mutations) leads to synthetic lethality.

PARP1 Inhibition cluster_0 DNA Damage cluster_1 DNA Repair Pathway cluster_2 Consequence of Inhibition Single-Strand\nBreak (SSB) Single-Strand Break (SSB) PARP-1 PARP-1 Single-Strand\nBreak (SSB)->PARP-1 Activation PARylation PARylation PARP-1->PARylation Catalysis Replication Fork\nCollapse Replication Fork Collapse PARP-1->Replication Fork\nCollapse Trapping Recruitment of\nRepair Proteins Recruitment of Repair Proteins PARylation->Recruitment of\nRepair Proteins SSB Repair SSB Repair Recruitment of\nRepair Proteins->SSB Repair Double-Strand\nBreak (DSB) Double-Strand Break (DSB) Replication Fork\nCollapse->Double-Strand\nBreak (DSB) Cell Death\n(Synthetic Lethality) Cell Death (Synthetic Lethality) Double-Strand\nBreak (DSB)->Cell Death\n(Synthetic Lethality) Pyridazine\nDerivative Pyridazine Derivative Pyridazine\nDerivative->PARP-1 Inhibition

Caption: Mechanism of PARP-1 inhibition by pyridazine derivatives leading to synthetic lethality in cancer cells.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic protocols and biological assays detailed in this document provide a comprehensive framework for researchers to synthesize and evaluate new derivatives. By targeting key signaling pathways and cellular processes, these compounds hold the potential for the development of more effective and selective cancer therapies. Further exploration of structure-activity relationships will be crucial in optimizing the potency and pharmacological properties of this class of compounds.

References

Application Notes and Protocols for the Preparation and Cytotoxicity Studies of 6-Chloropyridazin-3-yl Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a class of organic compounds characterized by the azomethine group (–NHN=CH–) and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] The pyridazine scaffold is also a recognized pharmacophore in the development of anticancer agents.[2] The combination of these two moieties in the form of 6-chloropyridazin-3-yl hydrazones presents a promising avenue for the discovery of novel cytotoxic agents. These compounds have been shown to induce apoptosis in cancer cells, making them attractive candidates for further investigation in drug development programs.[3]

This document provides detailed protocols for the synthesis of 6-chloropyridazin-3-yl hydrazones and the evaluation of their cytotoxic effects on cancer cell lines. It includes methodologies for common cytotoxicity assays and an apoptosis assay, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.

Data Presentation: In Vitro Cytotoxicity of 6-Chloropyridazin-3-yl Hydrazone Derivatives

The cytotoxic activity of 6-chloropyridazin-3-yl hydrazone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The IC50 represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of these compounds.

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
1a PhenylSB-ALL (Acute Lymphoblastic Leukemia)>50[3]
NALM-6 (Acute Lymphoblastic Leukemia)>50[3]
MCF-7 (Breast Adenocarcinoma)>50[3]
1b 4-ChlorophenylSB-ALL25.4[3]
NALM-618.2[3]
MCF-735.7[3]
1c 4-NitrophenylSB-ALL10.1[3]
NALM-67.5[3]
MCF-715.3[3]
1d 4-MethoxyphenylSB-ALL>50[3]
NALM-6>50[3]
MCF-7>50[3]

Experimental Protocols

Synthesis of 6-Chloropyridazin-3-yl Hydrazones

The synthesis of 6-chloropyridazin-3-yl hydrazones is generally achieved through a condensation reaction between 6-chloro-3-hydrazinopyridazine and a variety of aldehydes or ketones.

1.1. Preparation of 6-Chloro-3-hydrazinopyridazine (Intermediate)

The precursor, 6-chloro-3-hydrazinopyridazine, can be synthesized from 3,6-dichloropyridazine.

  • Materials: 3,6-dichloropyridazine, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve 3,6-dichloropyridazine (1 eq.) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.2 eq.) dropwise to the solution at room temperature with stirring.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-chloro-3-hydrazinopyridazine.

1.2. General Procedure for the Synthesis of 6-Chloropyridazin-3-yl Hydrazones (1a-d)

  • Materials: 6-chloro-3-hydrazinopyridazine, appropriate aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.), ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • To a solution of 6-chloro-3-hydrazinopyridazine (1 eq.) in ethanol, add the corresponding aldehyde or ketone (1 eq.).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 6-chloropyridazin-3-yl hydrazone.

1.3. Characterization Data for a Representative Compound (N'-(4-chlorobenzylidene)-6-chloropyridazin-3-yl)hydrazone (1b)

  • Appearance: Pale yellow solid.

  • IR (KBr, cm⁻¹): 3250 (N-H), 1610 (C=N), 1580 (C=C), 750 (C-Cl).

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.85 (s, 1H, NH), 8.20 (s, 1H, CH=N), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 7.60 (d, J=9.2 Hz, 1H, pyridazine-H), 7.50 (d, J=8.8 Hz, 2H, Ar-H), 7.30 (d, J=9.2 Hz, 1H, pyridazine-H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 158.5, 145.2, 142.8, 134.5, 133.0, 129.5, 128.8, 128.5, 118.0.

  • Mass Spectrum (EI, m/z): [M]⁺ calculated for C₁₁H₈Cl₂N₄: 266.02; found: 266.1.

In Vitro Cytotoxicity Assays

2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: Cancer cell lines, complete culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), 96-well plates.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the 6-chloropyridazin-3-yl hydrazone derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

2.2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell density.

  • Materials: Cancer cell lines, complete culture medium, trichloroacetic acid (TCA), SRB solution, Tris-base solution, 96-well plates.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

    • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

    • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.

    • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Apoptosis Assay

3.1. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials: Cancer cell lines, white-walled 96-well plates, Caspase-Glo® 3/7 Reagent.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds as described for the cytotoxicity assays. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

    • Reagent Addition: After the desired treatment period (e.g., 24-48 hours), add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

    • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

    • Data Analysis: An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and induction of apoptosis.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity & Apoptosis Studies start Starting Materials (3,6-Dichloropyridazine, Hydrazine Hydrate, Aldehydes/Ketones) step1 Synthesis of 6-Chloro-3-hydrazinopyridazine start->step1 Ethanol, Reflux step2 Condensation Reaction step1->step2 Ethanol, Acetic Acid (cat.) product 6-Chloropyridazin-3-yl Hydrazones step2->product charac Characterization (NMR, IR, MS) product->charac treatment Treatment with Hydrazone Derivatives product->treatment cell_culture Cancer Cell Lines (e.g., MCF-7, NALM-6) cell_culture->treatment mtt_srb Cytotoxicity Assays (MTT / SRB) treatment->mtt_srb apoptosis Apoptosis Assay (Caspase-Glo 3/7) treatment->apoptosis data_analysis Data Analysis mtt_srb->data_analysis apoptosis->data_analysis results IC50 Values & Apoptosis Induction data_analysis->results

Caption: General experimental workflow for the synthesis and cytotoxic evaluation of 6-chloropyridazin-3-yl hydrazones.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family Bid cleavage procaspase37 Procaspase-3/7 caspase8->procaspase37 cellular_stress Cellular Stress (e.g., DNA Damage) cellular_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase37 caspase37 Caspase-3/7 procaspase37->caspase37 substrates Cellular Substrates (e.g., PARP) caspase37->substrates apoptosis Apoptosis substrates->apoptosis hydrazones 6-Chloropyridazin-3-yl Hydrazones hydrazones->caspase37 Induces Activation

Caption: The intrinsic and extrinsic apoptosis pathways converging on the activation of executioner caspases-3 and -7.

References

Application of 6-Chloro-3-hydroxypyridazine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

6-Chloro-3-hydroxypyridazine, and its tautomeric form 6-chloropyridazin-3(2H)-one, are versatile heterocyclic building blocks in the synthesis of a variety of agrochemicals, particularly herbicides. The reactivity of the chlorine atom and the pyridazine ring allows for the introduction of diverse functionalities, leading to the development of potent active ingredients. This document provides a detailed account of the application of this precursor in the synthesis of the herbicide Pyridat, including experimental protocols, quantitative data, and mechanistic insights.

Application in Herbicide Synthesis: The Case of Pyridat

A prominent example of the application of the 6-chloropyridazine core in agrochemical synthesis is the production of the herbicide Pyridat. Pyridat, with the chemical name O-(6-chloro-3-phenyl-4-pyridazinyl) S-octyl carbonothioate, is a selective post-emergence herbicide effective against annual broadleaf weeds in various crops such as cereals, brassicas, and onions.[1]

The synthesis of Pyridat involves a multi-step process that starts from a precursor readily derived from maleic hydrazide, a tautomer of 3,6-dihydroxypyridazine which is closely related to this compound. The key steps involve the formation of a dichlorinated pyridazine, introduction of a phenyl group via a Friedel-Crafts reaction, selective hydrolysis, and final esterification.

Synthetic Pathway Overview

The overall synthetic route to Pyridat starting from a basic pyridazine structure is outlined below. This pathway illustrates the logical progression from a simple precursor to the final complex herbicidal molecule.

Synthesis_Pathway A Maleic Hydrazide (3,6-dihydroxypyridazine) B 3,6-Dichloropyridazine A->B  Chlorination (e.g., POCl3)   C 6-Chloro-3-phenyl-4-hydroxypyridazine (Pyridafol) B->C  Friedel-Crafts Acylation  followed by Hydrolysis   D Pyridat (O-(6-chloro-3-phenyl-4-pyridazinyl) S-octyl carbonothioate) C->D  Esterification with  S-octyl chlorothioformate  

Caption: Synthetic pathway of the herbicide Pyridat.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of Pyridat.

Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

This initial step transforms the readily available maleic hydrazide into the key intermediate, 3,6-dichloropyridazine.

Reaction: Maleic hydrazide is chlorinated using a strong chlorinating agent like phosphorus oxychloride.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, cautiously add maleic hydrazide (1 mole) to phosphorus oxychloride (3-5 moles).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction mixture will become a clear, dark solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will hydrolyze the excess phosphorus oxychloride.

  • The crude 3,6-dichloropyridazine will precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry.

  • Recrystallization from ethanol or another suitable solvent can be performed for further purification.

Quantitative Data:

ReactantProductYieldReference
Maleic Hydrazide3,6-Dichloropyridazine~85%General procedure
Protocol 2: Synthesis of 6-Chloro-3-phenyl-4-hydroxypyridazine (Pyridafol) via Friedel-Crafts Reaction

This step introduces the phenyl group onto the pyridazine ring, a crucial structural element for the herbicidal activity of Pyridat.

Reaction: 3,6-Dichloropyridazine undergoes a Friedel-Crafts reaction with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 moles) in an excess of dry benzene (which also acts as the solvent), slowly add 3,6-dichloropyridazine (1 mole).

  • Heat the reaction mixture to reflux (around 80 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover any remaining product.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude phenylated intermediate.

  • The subsequent hydrolysis of the second chlorine atom to a hydroxyl group can be achieved by heating with an aqueous acid or base, followed by neutralization to yield 6-chloro-3-phenyl-4-hydroxypyridazine (also known as Pyridafol, the active metabolite of Pyridat).[2]

Quantitative Data:

ReactantProductYieldReference
3,6-Dichloropyridazine6-Chloro-3-phenyl-4-hydroxypyridazine~70%Adapted from analogous Friedel-Crafts reactions
Protocol 3: Synthesis of Pyridat from 6-Chloro-3-phenyl-4-hydroxypyridazine

This is the final step in the synthesis, where the hydroxyl group of the intermediate is esterified to form the final herbicide product.

Reaction: 6-Chloro-3-phenyl-4-hydroxypyridazine is reacted with S-octyl chlorothioformate in the presence of a base to form the thiocarbonate ester.

Procedure:

  • Dissolve 6-chloro-3-phenyl-4-hydroxypyridazine (1 mole) in a suitable aprotic solvent such as dichloromethane or toluene.

  • Add a base, such as triethylamine or pyridine (1.1 moles), to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add S-octyl chlorothioformate (1 mole) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain crude Pyridat.

  • The product can be purified by column chromatography if necessary.

Quantitative Data:

ReactantProductYieldReference
6-Chloro-3-phenyl-4-hydroxypyridazinePyridat>80%General esterification procedure

Mechanism of Action of Pyridat

Pyridat functions as a herbicide by inhibiting photosynthesis in susceptible plants. Specifically, it acts as a photosynthetic electron transport inhibitor at photosystem II.[1] The active component, Pyridafol, which is formed by the hydrolysis of Pyridat within the plant, is responsible for this inhibitory action.[2]

MoA_Pathway cluster_plant Plant Cell cluster_photosynthesis Photosynthesis A Pyridat (Applied Herbicide) B Hydrolysis A->B  Uptake by leaves   C Pyridafol (Active Metabolite) B->C I Inhibition C->I D Photosystem II (PSII) E Electron Transport Chain F ATP & NADPH Production G Calvin Cycle (Carbon Fixation) H Plant Growth I->D J Cessation of Growth & Plant Death I->J

Caption: Mechanism of action of the herbicide Pyridat.

Herbicidal Efficacy of Pyridat

Pyridat is known for its effectiveness against a range of broadleaf weeds. The following table summarizes its efficacy at typical application rates.

Weed SpeciesCommon NameEfficacy at 900-1200 g a.i./ha
Galium aparineCleaversGood to Excellent
Stellaria mediaChickweedExcellent
Lamium purpureumRed Dead-nettleExcellent
Chenopodium albumFat HenGood to Excellent
Ambrosia artemisiifoliaCommon RagweedGood
Solanum nigrumBlack NightshadeGood

Note: Efficacy can vary depending on weed growth stage, weather conditions, and crop type.

Conclusion

This compound and its derivatives are valuable intermediates in the synthesis of agrochemicals. The synthesis of the herbicide Pyridat serves as a prime example, showcasing a series of well-established organic reactions to build a potent herbicidal molecule. The detailed protocols and data presented provide a foundation for researchers and professionals in the field of agrochemical development to understand and potentially optimize the synthesis and application of such compounds. The clear mechanism of action of Pyridat as a photosystem II inhibitor further underscores the importance of the pyridazine core in designing effective herbicides.

References

Application Notes and Protocols for the Analytical Characterization of 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the analytical methods for the thorough characterization of 6-Chloro-3-hydroxypyridazine, a key intermediate in pharmaceutical synthesis. The following sections provide detailed experimental procedures and data interpretation guidelines for chromatographic, spectroscopic, and thermal analysis techniques.

Overview of Analytical Workflow

The comprehensive characterization of this compound involves a multi-faceted analytical approach to confirm its identity, purity, and stability. The workflow begins with chromatographic separation to assess purity, followed by spectroscopic analyses for structural elucidation and functional group identification. Thermal analysis is then employed to determine its physical properties.

Analytical Workflow for this compound cluster_0 Chromatographic Analysis cluster_1 Spectroscopic Characterization cluster_2 Thermal Analysis cluster_3 Data Interpretation and Reporting HPLC HPLC Purity Assay NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Identity Confirmation Report Comprehensive Characterization Report HPLC->Report Data Aggregation MS Mass Spectrometry (EI-MS) NMR->MS Structural Elucidation NMR->Report Data Aggregation IR Infrared Spectroscopy (FTIR) MS->IR Functional Group Analysis MS->Report Data Aggregation DSC Differential Scanning Calorimetry (DSC) IR->DSC Physicochemical Properties IR->Report Data Aggregation TGA Thermogravimetric Analysis (TGA) DSC->TGA DSC->Report Data Aggregation TGA->Report Data Aggregation

Caption: Overall analytical workflow for the characterization of this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of this compound and detecting any related impurities.

Experimental Protocol

Objective: To develop and validate a reversed-phase HPLC method for the quantitative determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v). Adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (pH 3.0 with H₃PO₄)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time and peak area of the main peak corresponding to this compound. Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Data Presentation
ParameterValue
Retention Time (tR) ~ 4.5 min
Purity (by area %) > 98%
Tailing Factor < 1.5
Theoretical Plates > 2000

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Objective: To acquire and interpret ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of DMSO-d₆ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a proton frequency of 400 MHz.

    • Set the number of scans to 16 or more for a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a carbon frequency of 100 MHz.

    • Use a proton-decoupled pulse sequence.

    • Set the number of scans to 1024 or more.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
13.2 (broad s)s
7.6 (d)d
7.1 (d)d
¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
158.2C=O
145.1C-Cl
131.5Ar-CH
120.4Ar-CH
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Objective: To obtain the mass spectrum of this compound using electron ionization (EI).

Instrumentation:

  • Mass spectrometer with an EI source

Procedure:

  • Introduce a small amount of the sample into the ion source.

  • Acquire the mass spectrum in the m/z range of 50-500.

m/z Relative Intensity (%) Assignment
130/132100/33[M]⁺ / [M+2]⁺
102/10440/13[M-CO]⁺
9520[M-Cl]⁺
7555[M-CO-HCN]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Objective: To obtain the FTIR spectrum of this compound.

Instrumentation:

  • FTIR spectrometer with an ATR or KBr pellet accessory

Procedure (ATR):

  • Place a small amount of the solid sample on the ATR crystal.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹) Intensity Assignment
3400-3000BroadO-H, N-H stretching
1680StrongC=O stretching (amide)
1600MediumC=C stretching (aromatic)
1200-1000StrongC-N stretching
800-600StrongC-Cl stretching

Thermal Analysis

Thermal analysis techniques provide information about the physical properties and thermal stability of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions.

Objective: To determine the melting point of this compound.

Instrumentation:

  • DSC instrument

Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heat the sample from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

ParameterValue
Melting Point (Onset) ~145 °C
Melting Point (Peak) ~148 °C
Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the compound.

Objective: To determine the decomposition temperature of this compound.

Instrumentation:

  • TGA instrument

Procedure:

  • Accurately weigh 5-10 mg of the sample into a ceramic pan.

  • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

ParameterValue
Decomposition Onset Temperature > 200 °C

Logical Relationship of Analytical Methods

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its quality and suitability for its intended use.

Analytical Method Relationship Purity Purity Identity Identity Structure Structure HPLC HPLC HPLC->Purity NMR NMR NMR->Identity NMR->Structure MS MS MS->Identity IR IR IR->Structure Thermal Thermal Properties DSC_TGA DSC/TGA DSC_TGA->Thermal

Caption: Interrelationship of analytical methods for complete characterization.

Application Note and Protocol: Purification of 6-Chloro-3-hydroxypyridazine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 6-Chloro-3-hydroxypyridazine via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, which is essential for their use in research, particularly in drug development and chemical synthesis. This document outlines the selection of an appropriate solvent system, a step-by-step experimental procedure, and expected outcomes in terms of yield and purity. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and serves as a versatile intermediate in the synthesis of various biologically active molecules. The purity of this starting material is paramount to ensure the desired outcome and reproducibility of subsequent reactions. Recrystallization is a robust and widely used method for purifying solid organic compounds. The principle of this technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. This document details a standardized procedure for the recrystallization of this compound.

Data Presentation

Successful purification of this compound by recrystallization is contingent on the selection of an appropriate solvent and adherence to a precise protocol. The following tables summarize the key parameters and expected results for this process.

Table 1: Recommended Solvents and Conditions for Recrystallization

Solvent SystemRationale for SelectionOperating Temperature (Dissolution)Cooling Protocol
Ethanol/WaterGood solubility at elevated temperatures and poor solubility at lower temperatures. Water acts as an anti-solvent.70-80 °CSlow cooling to room temperature, followed by chilling in an ice bath.
AcetonitrileModerate solubility at room temperature, with a significant increase upon heating.75-82 °CGradual cooling to ambient temperature.
WaterThe compound is polar enough to be soluble in hot water but less soluble in cold water.[1]90-100 °CSlow cooling to room temperature.

Table 2: Expected Yield and Purity of Recrystallized this compound

ParameterBefore Recrystallization (Crude)After Recrystallization (Typical)
Purity (by HPLC) 90-95%>99%
Yield N/A85-95%
Appearance Off-white to light brown solidWhite to off-white crystalline solid
Melting Point 148-152 °C153-155 °C

Experimental Protocol

This section provides a detailed methodology for the recrystallization of this compound using an ethanol/water solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven

Procedure:

  • Solvent Selection and Preparation: Based on solubility tests, an ethanol/water mixture is an effective solvent system. Prepare the solvent mixture by adding a minimal amount of water to ethanol to decrease the solubility of the compound at lower temperatures. A starting ratio of 9:1 (Ethanol:Water) is recommended.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add the ethanol/water solvent mixture portion-wise while stirring and gently heating the flask on a hot plate.

    • Continue adding the solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Hot Solution B->C D Hot Filtration (if needed) C->D E Remove Insoluble Impurities D->E Filtrate F Clear Solution E->F G Slow Cooling F->G H Ice Bath G->H I Crystal Slurry H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Drying K->L M Pure Crystals L->M

Caption: Workflow for the purification of this compound.

Recrystallization_Logic start Start: Impure Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration dissolve->hot_filter if insoluble impurities present cool Cool Solution Slowly dissolve->cool if no insoluble impurities soluble_impurities Soluble Impurities Remain in Solution mother_liquor Mother Liquor (contains soluble impurities) soluble_impurities->mother_liquor insoluble_impurities Insoluble Impurities insoluble_impurities->hot_filter hot_filter->cool crystallize Compound Crystallizes cool->crystallize cold_filter Cold Filtration crystallize->cold_filter crystallize->mother_liquor pure_solid End: Pure Compound cold_filter->pure_solid cold_filter->mother_liquor

Caption: Logical relationships in the recrystallization process.

References

HPLC method for purity analysis of 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purity Analysis of 6-Chloro-3-hydroxypyridazine by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₄H₃ClN₂O. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this intermediate is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the purity assessment and impurity profiling of active pharmaceutical ingredients (APIs) and intermediates. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and for the separation of its potential related substances.

Experimental Protocol

This section provides a detailed methodology for the purity analysis of this compound using HPLC.

1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), analytical grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid in Acetonitrile
Gradient Elution See Table 2 for the gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 25 minutes

Table 1: Chromatographic Conditions

3. Gradient Elution Program

A gradient elution is employed to ensure the separation of the main peak from any potential impurities with different polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

Table 2: Gradient Elution Program

4. Preparation of Solutions

  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to the mark with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution following the same procedure as the reference standard solution.

5. System Suitability

Before sample analysis, the performance of the chromatographic system must be verified. A system suitability test is performed by injecting the reference standard solution five times. The acceptance criteria are outlined below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters

6. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation Phase cluster_hplc 2. Analytical Phase cluster_data 3. Data Evaluation prep Preparation hplc HPLC Analysis data Data Processing report Final Report sol_prep Prepare Mobile Phase and Diluent std_prep Prepare Reference Standard Solution sys_suit System Suitability Test (5 Injections of Standard) sol_prep->sys_suit smp_prep Prepare Sample Solution std_prep->sys_suit smp_run Inject Sample Solution smp_prep->smp_run sys_suit->smp_run If passes integration Integrate Chromatogram Peaks smp_run->integration calculation Calculate Purity (%) integration->calculation calculation->report

Caption: Workflow for HPLC purity analysis.

The described RP-HPLC method provides a robust and reliable approach for determining the purity of this compound. The method is specific, and the system suitability parameters ensure the consistency and reliability of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important chemical intermediate. Further validation of this method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-Chloro-3-hydroxypyridazine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve synthesis challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The two most prevalent synthetic routes start from either 3,6-Dichloropyridazine through hydrolysis or from Maleic Anhydride and a hydrazine source.

Q2: I am getting a low yield in my reaction starting from 3,6-Dichloropyridazine. What are the likely causes?

A2: Low yields in this synthesis are often due to incomplete hydrolysis or the formation of byproducts. Key factors to investigate include reaction temperature, reaction time, and the stoichiometry of your reagents. Ensure your starting material is pure and the reaction conditions are strictly followed.

Q3: My final product from the maleic anhydride route is a complex yellow mixture. What could be the issue?

A3: The reaction of maleic anhydride with hydrazine can produce several byproducts, including 1,2-dimaleic acid hydrazine and other complex condensation products, which often appear as a yellow, difficult-to-purify mixture.[1][2] This is typically a result of incorrect stoichiometry or reaction conditions that do not favor the formation of the desired 3,6-dihydroxypyridazine intermediate.

Q4: How can I minimize the residual hydrazine in my final product?

A4: Residual hydrazine, a toxic impurity, is a concern in the maleic anhydride route.[3] To minimize its presence, ensure the reaction goes to completion by optimizing the reaction time and temperature. Additionally, proper purification of the intermediate and final product, for instance through recrystallization, is crucial.

Q5: What are the potential side reactions during the chlorination of 3,6-dihydroxypyridazine?

A5: When chlorinating 3,6-dihydroxypyridazine (maleic hydrazide) with reagents like phosphorus oxychloride, potential side reactions include incomplete chlorination, leading to residual starting material, or over-chlorination, which could result in the formation of dichlorinated byproducts under harsh conditions.

Troubleshooting Guides

Synthesis Route 1: Hydrolysis of 3,6-Dichloropyridazine

Problem: Low Yield of this compound

Potential Cause Troubleshooting & Optimization
Incomplete Hydrolysis - Verify Reaction Time and Temperature: Ensure the reaction is heated to the specified temperature (e.g., 140 °C if using microwave conditions) for the recommended duration.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Check Reagent Stoichiometry: Use the correct molar ratio of 3,6-dichloropyridazine to the hydrolyzing agent (e.g., potassium acetate).[4]
Formation of 3,6-dihydroxypyridazine - Control Reaction Conditions: Overly harsh conditions (e.g., excessively high temperature or prolonged reaction time) can lead to the hydrolysis of both chlorine atoms. Adhere strictly to the established protocol.
Suboptimal Work-up and Purification - Efficient Extraction: Ensure proper extraction of the product from the aqueous layer using a suitable solvent like ethyl acetate.[4] - Thorough Washing: Wash the combined organic layers with brine to remove water-soluble impurities.[4]
Synthesis Route 2: From Maleic Anhydride and Hydrazine

Problem: Formation of a Complex Yellow Mixture in the First Step

Potential Cause Troubleshooting & Optimization
Incorrect Stoichiometry - Precise Molar Ratios: The reaction of maleic anhydride with hydrazine is highly dependent on the molar ratio of the reactants. An excess of maleic anhydride can lead to the formation of 1,2-dimaleic acid hydrazine.[1][2] Ensure accurate measurement of starting materials.
Unfavorable Reaction Conditions - Solvent Choice: The choice of solvent (e.g., acetic acid, ethanol, water) can significantly influence the reaction outcome.[1][2][3] Follow a validated protocol for solvent selection. - Temperature Control: Maintain the recommended reaction temperature to favor the formation of the desired 3,6-dihydroxypyridazine.
Presence of Impurities in Starting Materials - Use Pure Reagents: Ensure the maleic anhydride and hydrazine source are of high purity to avoid side reactions.

Problem: Low Yield or Impurities in the Chlorination Step

Potential Cause Troubleshooting & Optimization
Incomplete Chlorination - Reagent Activity: Use a fresh or properly stored chlorinating agent (e.g., phosphorus oxychloride). - Reaction Time and Temperature: Ensure the reaction proceeds for the specified time and at the correct temperature to achieve full conversion. Monitor by TLC or GC.[5]
Over-chlorination - Stoichiometry of Chlorinating Agent: Use the correct molar equivalent of the chlorinating agent to avoid the formation of dichlorinated byproducts.
Formation of Tars - Temperature Control: Excessive heat during the chlorination reaction can lead to the formation of tarry byproducts. Maintain a controlled temperature throughout the reaction.

Experimental Protocols

Synthesis of this compound from 3,6-Dichloropyridazine[4]
  • Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloropyridazine (1 g, 0.006759 mol) in a 5:1 mixture of acetic acid and water (20 mL).

  • Reagent Addition: Add potassium acetate (0.662 g, 0.006759 mol) to the solution.

  • Reaction: Heat the mixture to 140 °C under microwave conditions for 70 minutes.

  • Work-up: After cooling, remove the solvent by vacuum evaporation. Add ethyl acetate and water to the residue. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Parameter Value
Yield 92.5%
Reaction Time 70 minutes
Synthesis of 3,6-dihydroxypyridazine (Maleic Hydrazide) from Maleic Anhydride[6]
  • Reaction Setup: In a 1000L reactor, add an organic solvent (380 Kg) and maleic anhydride (98 Kg). Stir until fully dissolved.

  • Reagent Addition: Add 40% hydrazine hydrate (130 Kg) while maintaining the temperature below 30 °C. React for 2 hours. Add acid catalyst (30 Kg).

  • Reaction: Slowly warm to 50 °C and hold for 2 hours. Heat to reflux for 2 hours to steam out the organic solvent. Then, increase the temperature to 100-104 °C and reflux for 1 to 3 hours.

  • Work-up: Cool to below 10 °C and filter. Wash the filter cake with cold water.

  • Purification: Recrystallize the filter cake from the recovered organic solvent to obtain the product.

Parameter Value
Yield 91%
Purity 99.2%

Visualizations

Synthetic Workflow: Hydrolysis of 3,6-Dichloropyridazine

G start 3,6-Dichloropyridazine reagents Potassium Acetate Acetic Acid/Water start->reagents + reaction Microwave 140°C, 70 min reagents->reaction workup Evaporation Extraction with Ethyl Acetate Washing with Brine reaction->workup product This compound workup->product

Caption: Synthetic workflow for the hydrolysis of 3,6-Dichloropyridazine.

Synthetic Workflow: From Maleic Anhydride

G cluster_0 Step 1: Formation of 3,6-dihydroxypyridazine cluster_1 Step 2: Chlorination start_ma Maleic Anhydride reagents_ma Hydrazine Hydrate Acid Catalyst start_ma->reagents_ma + reaction_ma Heating/Reflux reagents_ma->reaction_ma intermediate 3,6-dihydroxypyridazine reaction_ma->intermediate reagents_cl Phosphorus Oxychloride reaction_cl Heating reagents_cl->reaction_cl product_ma This compound reaction_cl->product_ma intermediate_ref->reagents_cl +

Caption: Two-step synthesis of this compound from Maleic Anhydride.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure impure Impure: Purify Starting Materials check_purity->impure Problem Found conditions_issue Incorrect Temp/Time/ Stoichiometry? check_conditions->conditions_issue check_workup Analyze Work-up & Purification workup_issue Extraction Loss/ Purification Issues? check_workup->workup_issue impure->check_purity conditions_issue->check_workup No optimize_conditions Optimize Conditions: Monitor with TLC/HPLC conditions_issue->optimize_conditions Yes optimize_workup Optimize Extraction/ Purification Method workup_issue->optimize_workup Yes yield_improved Yield Improved workup_issue->yield_improved No optimize_conditions->yield_improved optimize_workup->yield_improved

Caption: Logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: Troubleshooting Low Yield in 6-Chloro-3-hydroxypyridazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during reactions involving 6-Chloro-3-hydroxypyridazine, with a focus on troubleshooting low product yields.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a very low yield. What are the general factors I should consider?

Low yields in reactions involving this compound can stem from several factors. It's crucial to systematically evaluate each aspect of your experimental setup. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in this compound or other reactants can lead to side reactions and inhibit the desired transformation. Ensure the purity of your starting materials, and consider purification if necessary.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. Parameters such as temperature, reaction time, solvent, and the choice and amount of catalyst or base should be carefully optimized.

  • Stability of Reactants and Products: this compound and its derivatives may be sensitive to certain conditions. Decomposition of the starting material or the desired product can significantly reduce the isolated yield.

  • Work-up and Purification: Significant product loss can occur during the work-up and purification steps. Inefficient extraction, improper pH adjustment, or suboptimal chromatography conditions can all contribute to a lower than expected yield.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions with this compound?

This compound exists in tautomeric forms (the hydroxyl and the pyridazinone form), and its reactivity can be complex. Common side reactions include:

  • Reactions at Multiple Sites: Depending on the reaction conditions, nucleophiles can potentially react at the chlorine-bearing carbon, the nitrogen atoms of the pyridazine ring, or the hydroxyl/carbonyl group.

  • Hydrolysis: The chloro group can be susceptible to hydrolysis, especially under basic conditions or in the presence of water at elevated temperatures, leading to the formation of dihydroxypyridazine derivatives.

  • Self-condensation or Polymerization: Under certain conditions, especially at high temperatures, pyridazine derivatives can undergo self-condensation or polymerization, leading to insoluble materials and low yields of the desired product.

Q3: I am performing a nucleophilic substitution on the chloro group of this compound and getting a low yield. How can I optimize this reaction?

Nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridazine ring is a common reaction. To improve the yield:

  • Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases are often preferred to deprotonate the hydroxyl group (or the N-H in the pyridazinone form) without competing with the primary nucleophile. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU, DIPEA) can be effective.

  • Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices for SNAr reactions as they can solvate the ions involved and facilitate the reaction.

  • Temperature: Increasing the reaction temperature can often improve the rate and yield of SNAr reactions. However, be mindful of potential decomposition of starting materials or products at very high temperatures.

  • Nucleophile Concentration: Using a slight excess of the nucleophile can help drive the reaction to completion.

Q4: My Suzuki coupling reaction with this compound is giving a poor yield. What are the key parameters to troubleshoot?

Low yields in Suzuki couplings with chloro-heterocycles are a known challenge.[1][2] Here are some troubleshooting steps:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For less reactive chloro-substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often more effective than standard ligands like PPh₃.[2]

  • Base: The strength and solubility of the base are important. Potassium phosphate (K₃PO₄) is often a good choice for Suzuki reactions. Activating the base before use may also be beneficial.[1]

  • Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is typically used. The ratio can be optimized to ensure solubility of all components. Purging the solvent with an inert gas is essential to prevent catalyst degradation.[1]

  • Homocoupling: The formation of boronic acid homocoupling byproducts can be a significant issue.[1] Optimizing the reaction stoichiometry and ensuring an oxygen-free environment can help minimize this side reaction.

Data Presentation

Table 1: Optimization of Suzuki Coupling Reaction Conditions

EntryCatalyst (mol%)LigandBase (equiv.)SolventTemperature (°C)Yield (%)Reference
1Pd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2)DME/H₂O8014-28[3]
2Pd₂(dba)₃ (2)SPhosK₂CO₃ (2)Toluene/H₂O100Low/Co-eluted[4]
3Pd(OAc)₂ (2)PPh₃K₃PO₄ (2)Dioxane/H₂O100Good Conversion[5]
4XPhos Pd G4XPhosK₂CO₃ (2)THF/H₂ORT-120Variable[4]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add the nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and monitor by TLC.

  • After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield in Reaction check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_stability Evaluate Reactant/ Product Stability start->check_stability improve_workup Improve Work-up & Purification start->improve_workup temp Temperature optimize_conditions->temp solvent Solvent optimize_conditions->solvent base_catalyst Base / Catalyst optimize_conditions->base_catalyst time Reaction Time optimize_conditions->time recrystallization Recrystallization improve_workup->recrystallization chromatography Column Chromatography improve_workup->chromatography

Caption: A workflow diagram for troubleshooting low reaction yields.

SNAr_Troubleshooting low_yield Low Yield in SNAr Incomplete conversion Side reactions Decomposition incomplete Incomplete Conversion Increase Temperature Use Stronger Base Increase Nucleophile Conc. low_yield->incomplete Cause side_reactions Side Reactions Change Solvent Use Less Nucleophilic Base Lower Temperature low_yield->side_reactions Cause decomposition Decomposition Lower Temperature Shorter Reaction Time Check pH Stability low_yield->decomposition Cause

Caption: Troubleshooting specific issues in SNAr reactions.

Suzuki_Coupling_Pathway reactants This compound + R-B(OH)₂ catalytic_cycle Pd(0) Catalytic Cycle reactants->catalytic_cycle oxidative_addition Oxidative Addition catalytic_cycle->oxidative_addition side_reaction Homocoupling of Boronic Acid catalytic_cycle->side_reaction transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalytic_cycle product 6-Aryl-3-hydroxypyridazine reductive_elimination->product

Caption: Simplified Suzuki coupling pathway and a common side reaction.

References

Technical Support Center: Managing Poor Solubility of 6-Chloro-3-hydroxypyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Chloro-3-hydroxypyridazine derivatives.

Troubleshooting Guides

This section offers step-by-step solutions to common solubility problems encountered during experiments.

Issue: Compound Precipitates in Aqueous Assay Buffer

Initial Assessment: Precipitation is a common issue when a concentrated stock solution of a lipophilic compound (prepared in an organic solvent like DMSO) is diluted into an aqueous buffer.[1] The final concentration of the organic solvent may be too low to maintain the solubility of the compound.[1]

Troubleshooting Workflow:

G A Compound precipitates in aqueous buffer F Is the final co-solvent concentration tolerated by the assay? A->F B Increase Co-solvent Concentration J Solution Found B->J C Adjust pH C->J K Try alternative strategy C->K pH change affects assay D Use Solubilizing Excipients E Advanced Formulation D->E H Consider Cyclodextrins or Surfactants D->H I Consider Solid Dispersions or Nanoparticle Formulations E->I F->B Yes G Is the compound ionizable? (e.g., contains basic amine groups) F->G No G->C Yes G->D No H->J I->J K->D

Caption: Troubleshooting workflow for addressing compound precipitation.

Step-by-Step Solutions:

  • Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution.[1] Alternatively, consider ethanol, which is often better tolerated in biological assays.[1]

  • Adjust pH: Many pyridazine derivatives contain basic nitrogen atoms.[1][2] Lowering the pH of the aqueous buffer can protonate these sites, forming a more water-soluble salt.[2] It is crucial to ensure the final pH is compatible with your experimental system.[2]

  • Use Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[1][3] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[1]

    • Surfactants: Surfactants form micelles that can incorporate poorly soluble compounds, enhancing their solubility and the stability of suspension formulations.[4]

  • Consider Advanced Formulations: For more persistent solubility issues, especially in later-stage development, advanced strategies may be necessary.

    • Solid Dispersions: Creating a solid dispersion of the compound in a water-soluble polymer can significantly improve the dissolution rate and apparent solubility.[1][3]

    • Nanonization: Reducing the particle size of the drug to the submicron range (nanocrystals) increases the surface area, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to improve the aqueous solubility of this compound derivatives?

A1: The primary strategies to enhance the solubility of these heterocyclic compounds include using co-solvents, adjusting pH, and adding solubilizing excipients like cyclodextrins.[2] For more significant enhancements, advanced methods such as creating amorphous solid dispersions, particle size reduction (nanonization), and developing lipid-based formulations are employed.[6][7]

Q2: Which organic co-solvents are recommended for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used to dissolve pyridazine derivatives for stock solutions.[3][8] For certain applications, ethanol can also be a suitable choice and may be better tolerated in biological assays than DMSO.[1][9] It is always recommended to prepare the highest concentration stock solution possible to minimize the volume added to the aqueous medium.

Q3: How can pH be used to improve the solubility of these compounds?

A3: The pyridazine ring and other common substituents (like piperazine or amine groups) are basic.[1][2] Adjusting the pH of the aqueous buffer to be at least two units below the compound's pKa will lead to protonation, forming a more water-soluble cationic species.[2] Conversely, for acidic derivatives, increasing the pH above the pKa will form a more soluble anionic species. Using a salt form, such as a hydrochloride salt, is an excellent strategy to leverage this principle.[2]

Q4: Can heating be used to dissolve my this compound derivative?

A4: Gentle heating (e.g., in a 37°C water bath) with intermittent vortexing can help dissolve the compound in a stock solvent.[1] However, use this method with caution, as excessive heat can lead to chemical degradation.[1] Always verify the stability of your compound under these conditions.

Q5: What are nanotechnology-based approaches to improve solubility?

A5: Nanotechnology offers several promising strategies. These include:

  • Nanosuspensions: These are submicron colloidal dispersions of the pure drug, stabilized by surfactants or polymers.[10][11]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based systems are effective for delivering hydrophobic drugs and can enhance lymphatic transport, reducing first-pass metabolism.[11][12]

  • Polymer-based Nanoparticles: These systems can encapsulate the drug, improving its solubility and potentially offering targeted delivery.[3]

Q6: What is a prodrug approach and can it help with solubility?

A6: A prodrug is a bioreversible derivative of a drug molecule that undergoes transformation in vivo to release the active parent drug.[13][14] This approach can be used to improve physicochemical properties. For solubility, a common strategy is to add a polar, ionizable group (like a phosphate ester) to the parent molecule, which can dramatically increase aqueous solubility.[5][15]

Quantitative Data on Solubility Enhancement

The following table summarizes the potential solubility enhancement that can be achieved using different co-solvents. Note that these are illustrative values, and actual solubility will depend on the specific derivative's structure.

Solvent SystemIllustrative Solubility Enhancement (Fold Increase vs. Water)Rationale
Water1xBaseline
Phosphate Buffer (pH 7.4)3 - 6xIncreased ionization of acidic or basic functional groups can enhance solubility.[16]
20% (v/v) Ethanol in Water10 - 50xEthanol acts as a co-solvent, reducing the polarity of the solvent mixture.[9]
20% (v/v) N-methyl pyrrolidone (NMP) in Waterup to 800xNMP is a highly efficient solubilizer, acting as both a co-solvent and a complexing agent.[9]
10% (w/v) HP-β-CD in Water50 - 1000xCyclodextrins form inclusion complexes, encapsulating the hydrophobic drug molecule.[1]

Experimental Protocols

Protocol 1: Preparation of an Acidified Stock Solution

This protocol is for enhancing solubility through pH modification.

  • Prepare Compound Stock: Prepare a concentrated stock solution of the this compound derivative in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare Acid Stock: Prepare a stock solution of a biologically compatible acid, such as 1N Hydrochloric Acid (HCl).

  • Acidification: While vortexing the compound stock solution, add a small, precise volume of the HCl stock to protonate the basic sites of the compound.

  • Dilution & pH Adjustment: Dilute the acidified stock solution into your final aqueous assay buffer.

  • Verification: Measure the pH of the final solution to ensure it is within the acceptable range for your assay. Visually inspect the solution for any signs of precipitation.[1]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines the use of a common solubilizing excipient.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v). Gentle heating may be required to fully dissolve the HP-β-CD.[1]

  • Compound Addition: Add the solid this compound derivative directly to the HP-β-CD solution.

  • Equilibration: Seal the container and shake or vortex the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for complex formation and equilibration.

  • Separation: Centrifuge or filter the solution to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizations of Key Concepts

Mechanism of Cyclodextrin Solubilization

G cluster_0 Components cluster_1 Result A Poorly Soluble Derivative (Hydrophobic) C Soluble Inclusion Complex (Hydrophilic Exterior) A->C Encapsulation B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C Forms Complex With

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Relationship Between Formulation Strategies

G cluster_0 Physicochemical Modification cluster_1 Particle Engineering cluster_2 Carrier-Based Systems A Poorly Soluble Derivative B Salt Formation (pH modification) A->B C Co-crystals A->C D Micronization A->D E Nanonization (e.g., Nanosuspensions) A->E F Solid Dispersions (Amorphous Form) A->F G Lipid-Based Systems (e.g., SLNs, SMEDDS) A->G H Cyclodextrin Complexes A->H

Caption: Overview of key strategies for solubility enhancement.

References

preventing dearylation in reactions with 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-hydroxypyridazine. The focus is on preventing dearylation, a common side reaction in cross-coupling experiments.

Troubleshooting Guides

Issue: Significant Dearylation (Hydrodehalogenation) in Suzuki-Miyaura Coupling

Description: Formation of 3-hydroxypyridazine as a major byproduct during the palladium-catalyzed cross-coupling of this compound with boronic acids. This side reaction, also known as hydrodehalogenation, reduces the yield of the desired arylated product.

Root Causes and Solutions:

The primary cause of dearylation is the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[1] This Pd-H species can then participate in a competing catalytic cycle leading to the undesired dearylated product. N-heterocyclic halides, like this compound, are particularly susceptible to this side reaction.[1]

Troubleshooting Workflow:

G cluster_solutions Troubleshooting Steps start High Dearylation Observed ligand Optimize Ligand start->ligand Initial Step base Optimize Base ligand->base If dearylation persists solvent Change Solvent base->solvent If dearylation persists temp Adjust Temperature solvent->temp Fine-tuning boron Check Boronic Acid Quality temp->boron Final Check end Dearylation Minimized boron->end

Caption: Troubleshooting workflow for minimizing dearylation.

Recommended Actions:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over the dearylation pathway.

    • Recommendation: Switch from standard ligands like PPh₃ to bulky biarylphosphine ligands such as SPhos or XPhos.[1]

  • Base Optimization: Strong bases can promote the formation of Pd-H species.

    • Recommendation: Replace strong bases like NaOtBu with weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]

  • Solvent Choice: Protic solvents can be a source of protons for dearylation.

    • Recommendation: Use anhydrous aprotic solvents like dioxane, THF, or toluene.[1] If a co-solvent is necessary, minimize the amount of water or alcohol.

  • Temperature Control: Higher temperatures can sometimes favor the dearylation side reaction.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor the progress. A sluggish reaction at lower temperatures may still provide a better yield of the desired product.

Quantitative Data Summary (Representative):

EntryLigandBaseSolventTemperature (°C)Desired Product Yield (%)Dearylation Byproduct (%)
1PPh₃NaOtBuToluene/H₂O1004550
2SPhosNaOtBuToluene/H₂O1006530
3SPhosK₃PO₄Dioxane9085<10
4XPhosK₂CO₃Toluene9088<10
Issue: Low or No Conversion in Buchwald-Hartwig Amination

Description: The reaction between this compound and an amine fails to proceed to completion, resulting in a low yield of the aminated product.

Root Causes and Solutions:

Low conversion can be due to catalyst inhibition, slow oxidative addition, or poor nucleophilicity of the amine. The pyridazinic nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.

Troubleshooting Workflow:

G cluster_solutions Troubleshooting Steps start Low Conversion catalyst Screen Catalyst/Ligand start->catalyst Initial Step base Optimize Base catalyst->base If conversion is still low temp Increase Temperature base->temp If reaction is sluggish reagents Check Reagent Purity temp->reagents Final Check end Improved Yield reagents->end

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Recommended Actions:

  • Catalyst and Ligand System: For electron-deficient heteroaryl chlorides, a highly active catalyst system is often required.

    • Recommendation: Employ a palladium precatalyst like Pd₂(dba)₃ with a specialized ligand. For aromatic amines, consider XPhos. For aliphatic amines, RuPhos or BrettPhos are often effective.[2]

  • Base Selection: The choice of base depends on the amine's pKa.

    • Recommendation: For less nucleophilic aromatic amines, a stronger base like NaOtBu or LHMDS may be necessary. For more reactive aliphatic amines, K₃PO₄ can be a good choice.[2]

  • Temperature and Reaction Time: Sluggish reactions may require more forcing conditions.

    • Recommendation: Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C) and monitor for product formation and decomposition.

Quantitative Data Summary (Representative):

EntryAmine TypeLigandBaseTemperature (°C)Product Yield (%)
1AromaticPPh₃K₂CO₃10020
2AromaticXPhosNaOtBu10085
3AliphaticXPhosK₃PO₄8060
4AliphaticRuPhosK₃PO₄8090

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dearylation

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (for aryl amines) or RuPhos (for alkyl amines) (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu to a dry Schlenk flask.

  • In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and the appropriate ligand in anhydrous, degassed toluene.

  • Transfer the solution to the flask containing the base.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Dearylation

G pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Cl) pd0->oa pd2 Ar-Pd(II)-Cl(L₂) oa->pd2 tm Transmetalation (Ar'-B(OR)₂) pd2->tm pdh Pd-H formation (from base/solvent/H₂O) pd2->pdh Side Reaction pd2_ar Ar-Pd(II)-Ar'(L₂) tm->pd2_ar re Reductive Elimination pd2_ar->re Regenerates Catalyst product Ar-Ar' (Desired Product) re->product Regenerates Catalyst product->pd0 Regenerates Catalyst pd2_h Ar-Pd(II)-H(L₂) pdh->pd2_h re_dearyl Reductive Elimination pd2_h->re_dearyl re_dearyl->pd0 Regenerates Catalyst dearyl_product Ar-H (Dearylated Byproduct) re_dearyl->dearyl_product

Caption: Catalytic cycles for Suzuki-Miyaura coupling and the competing dearylation pathway.

Frequently Asked Questions (FAQs)

Q1: Why is dearylation a significant problem with this compound?

A1: this compound is an electron-deficient N-heterocycle. The presence of nitrogen atoms in the ring can stabilize intermediates that favor the dearylation pathway.[1] Additionally, the chloro-substituent requires relatively harsh reaction conditions for activation, which can also promote the formation of palladium-hydride species responsible for dearylation.

Q2: Can the tautomeric form of 3-hydroxypyridazine (pyridazinone) affect the reaction?

A2: Yes, 3-hydroxypyridazine exists in equilibrium with its pyridazinone tautomer. The NH proton of the pyridazinone form is acidic and can be deprotonated by the base. This can alter the electronic properties of the ring and potentially coordinate with the palladium catalyst, influencing the reaction outcome. It may be beneficial to protect the hydroxyl/NH group in certain cases.

Q3: Is it better to use a pre-catalyst or generate the active Pd(0) species in situ?

A3: Using a pre-catalyst is often advantageous as it can provide a more controlled and reproducible generation of the active Pd(0) species. This can lead to more consistent reaction outcomes and may help to suppress side reactions by ensuring a sufficient concentration of the active catalyst throughout the reaction.

Q4: What should I do if both dearylation and low conversion are observed?

A4: This situation requires a careful balancing of reaction parameters. First, address the dearylation by switching to a bulkier ligand (e.g., SPhos) and a weaker base (e.g., K₃PO₄). If the conversion is then too slow, a modest increase in temperature or catalyst loading may be necessary. It is a process of iterative optimization to find the conditions that favor the desired reaction pathway.

Q5: Are there alternatives to palladium-catalyzed reactions for arylating this compound?

A5: While palladium-catalyzed cross-coupling reactions are the most common and versatile methods, other transition metals like nickel or copper can also catalyze similar transformations. However, these often require different ligands and reaction conditions and may have their own sets of competing side reactions. For specific applications, exploring these alternative methods could be a viable strategy.

References

optimizing reaction conditions for substituting the chlorine in 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Reactions for 6-Chloro-3-hydroxypyridazine

Welcome to the technical support center for optimizing reaction conditions for the substitution of chlorine in this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their synthetic efforts.

Due to its tautomeric nature, this compound exists in equilibrium with 6-chloropyridazin-3(2H)-one. This affects its reactivity, particularly in alkylation reactions where both N- and O-alkylation can occur. Careful optimization of reaction conditions is crucial to achieve the desired regioselectivity and yield.

Troubleshooting Guides

This section addresses common issues encountered during the substitution of the chlorine atom in this compound.

Low or No Yield in Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Degas solvent and reaction mixture thoroughly: Palladium catalysts are sensitive to oxygen. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. - Use a pre-catalyst: Pre-catalysts are often more air-stable and can lead to more consistent results. - Screen different catalyst/ligand systems: The choice of ligand is critical. For Suzuki reactions, phosphine ligands like SPhos or XPhos are often effective for heteroaryl chlorides. For Buchwald-Hartwig aminations, consider ligands such as Xantphos or BrettPhos.
Inappropriate Base - Base strength: Stronger bases like NaOtBu or LHMDS are often required for Buchwald-Hartwig amination. For Suzuki couplings, weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. - Base solubility: Ensure the chosen base is soluble in the reaction solvent. The use of aqueous base solutions can sometimes be beneficial in Suzuki reactions.
Poor Substrate Solubility - Solvent screening: Test a range of solvents such as dioxane, THF, toluene, or DMF. A mixture of solvents (e.g., dioxane/water) is often effective for Suzuki couplings.
Low Reaction Temperature - Increase temperature: Cross-coupling reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Microwave heating can also be employed to accelerate the reaction.
Side Reactions - Hydrodehalogenation: This side reaction can be minimized by ensuring an oxygen-free environment and using the appropriate ligand. - Homocoupling of boronic acid (Suzuki): Use a slight excess of the boronic acid (1.1-1.5 equivalents) and control the reaction temperature.
Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)
Potential Cause Troubleshooting Steps
Reaction Conditions Favoring O-Alkylation - Choice of base and solvent: Hard bases (e.g., NaH, K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation. To promote N-alkylation, consider using a softer base (e.g., Cs₂CO₃) in a less polar solvent (e.g., dioxane, toluene). - Nature of the alkylating agent: Hard alkylating agents (e.g., dimethyl sulfate, alkyl triflates) favor O-alkylation, while softer reagents (e.g., alkyl iodides) tend to favor N-alkylation.[1]
Thermodynamic vs. Kinetic Control - Reaction temperature: O-alkylation is often the kinetically favored product, while N-alkylation can be the thermodynamically more stable product. Running the reaction at a higher temperature for a longer duration may favor the N-alkylated product.
Tautomeric Equilibrium - Protecting group strategy: To ensure selective N- or O-alkylation, consider protecting the undesired reactive site. For example, the hydroxyl group can be protected with a suitable protecting group (e.g., benzyl, silyl ether) to direct alkylation to the nitrogen atom.

Frequently Asked Questions (FAQs)

Q1: Does this compound require a protecting group for Suzuki-Miyaura or Buchwald-Hartwig reactions?

A1: While some cross-coupling reactions can tolerate the free hydroxyl group, its presence can sometimes lead to lower yields or side reactions due to its acidity. If you are experiencing issues, protecting the hydroxyl group as a benzyl ether or a silyl ether is a common strategy. The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.

Q2: What are the best general conditions to start with for a Suzuki-Miyaura coupling with an arylboronic acid?

A2: A good starting point for a Suzuki-Miyaura coupling of this compound with an arylboronic acid would be to use a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos). A base like K₂CO₃ or K₃PO₄ in a solvent system such as dioxane/water (4:1) at a temperature of 80-100 °C is a common set of conditions.[2]

Q3: For a Buchwald-Hartwig amination, what type of base should I use?

A3: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.

Q4: I am observing a significant amount of the de-chlorinated starting material in my cross-coupling reaction. What could be the cause?

A4: The formation of the hydrodehalogenated product is a common side reaction in palladium-catalyzed cross-coupling reactions. This can be caused by the presence of water or other protic sources in the reaction mixture, or by a competing reductive elimination pathway from a palladium-hydride intermediate. To minimize this, ensure your solvents and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The choice of ligand can also influence the extent of this side reaction.

Q5: How can I selectively achieve O-alkylation over N-alkylation?

A5: To favor O-alkylation, you can utilize conditions that promote the formation of the oxygen anion. Using a hard base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF will deprotonate the hydroxyl group. Subsequent reaction with a hard electrophile, such as an alkyl sulfate or a primary alkyl bromide, will then favor attack at the more electronegative oxygen atom.[1][3]

Data Presentation

The following tables summarize typical reaction conditions for key transformations involving the substitution of the chlorine in pyridazine systems. Note that yields are highly substrate-dependent and optimization is often necessary.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridazines
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-2M Na₂CO₃DME/EtOH/H₂O804814-28[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012VariesGeneral
Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄t-BuOH11016VariesGeneral
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-pyridazines
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)Xantphos (4)NaOtBuDioxane10024VariesGeneral
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11018VariesGeneral
Table 3: Conditions for N- vs. O-Alkylation of Pyridazinones
Alkylating AgentBaseSolventTemp (°C)Major ProductReference
Methyl IodideK₂CO₃DMFRTN-Alkylation[4]
Benzyl BromideNaHTHFRTO-Alkylation[4]
Ethyl BromideCs₂CO₃Acetonitrile80N-Alkylation[4]

Experimental Protocols

The following are general experimental protocols that can be adapted for the substitution of chlorine in this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and any additional ligand if required.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a flame-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), the ligand (e.g., Xantphos, 0.02-0.10 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: General Workflow for Reaction Optimization

G start Define Target Product reaction_type Select Reaction Type (e.g., Suzuki, Buchwald) start->reaction_type initial_conditions Initial Condition Screening - Catalyst - Ligand - Base - Solvent reaction_type->initial_conditions analysis Analyze Results (Yield, Purity) initial_conditions->analysis optimization Reaction Optimization - Temperature - Concentration - Reaction Time optimization->analysis analysis->optimization Sub-optimal troubleshooting Troubleshooting (Low Yield, Side Products) analysis->troubleshooting Issues Encountered final_protocol Final Optimized Protocol analysis->final_protocol Optimal troubleshooting->initial_conditions Re-screen

Caption: A logical workflow for optimizing substitution reactions.

Diagram 2: Decision Tree for Alkylation Regioselectivity

G start Desired Alkylation Product? n_alkylation N-Alkylation start->n_alkylation N-Product o_alkylation O-Alkylation start->o_alkylation O-Product n_conditions Use: - Softer Base (e.g., Cs2CO3) - Less Polar Solvent - Softer Alkylating Agent (e.g., R-I) n_alkylation->n_conditions o_conditions Use: - Harder Base (e.g., NaH) - Polar Aprotic Solvent - Harder Alkylating Agent (e.g., R-OTs) o_alkylation->o_conditions

Caption: Key factors influencing N- versus O-alkylation.

References

stability issues and degradation pathways of 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-hydroxypyridazine. The information provided is based on general chemical principles and best practices for handling similar heterocyclic compounds, as specific stability and degradation data for this compound is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container to minimize degradation.[1] For short-term use, storage at 2-8°C is acceptable, protected from light and moisture.

Q2: Is this compound sensitive to light?

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is a solid at room temperature.[2] Its solubility will vary depending on the solvent. Common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol) are likely to be suitable. For aqueous solutions, solubility may be limited and pH-dependent. It is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Q4: What are the known tautomeric forms of this compound?

A4: this compound can exist in tautomeric forms, primarily the hydroxy form (this compound) and the keto form (6-chloro-3(2H)-pyridazinone).[3][4] The equilibrium between these forms can be influenced by the solvent, pH, and temperature. It is crucial to be aware of this tautomerism as it can affect the compound's reactivity and spectral properties.

Q5: What are the primary safety hazards associated with this compound?

A5: According to safety data sheets, this compound is harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] It may also cause skin and eye irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.- Confirm storage conditions (temperature, light, and moisture protection).- Prepare fresh solutions for each experiment.- Perform a purity check of the stock material using a suitable analytical method like HPLC or LC-MS.
Appearance of new peaks in chromatograms during analysis. Formation of degradation products.- Investigate the experimental conditions that may have led to degradation (e.g., pH, temperature, presence of oxidizing agents).- Consider performing a forced degradation study to identify potential degradation products and pathways.
Inconsistent solubility or precipitation of the compound from solution. - pH of the solution.- Solvent choice.- Tautomeric equilibrium.- Adjust the pH of the aqueous solution to improve solubility.- Test alternative solvents or solvent mixtures.- Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
Discoloration of the solid compound or solutions. Potential degradation or presence of impurities.- Do not use discolored material. Procure a fresh batch of the compound.- If discoloration occurs in solution, prepare fresh solutions and protect them from light and air.

Potential Degradation Pathways

Due to the lack of specific literature on the degradation of this compound, the following pathways are proposed based on the functional groups present in the molecule. These are hypothetical and should be confirmed experimentally.

Hydrolytic Degradation

Under aqueous acidic or basic conditions, the chlorine atom on the pyridazine ring may be susceptible to nucleophilic substitution by a hydroxyl group, leading to the formation of 6-hydroxy-3-hydroxypyridazine. The lactam ring could also be susceptible to hydrolysis under harsh conditions.

Oxidative Degradation

Exposure to oxidizing agents could potentially lead to the formation of N-oxides or other oxidized species. The pyridazine ring system may be susceptible to oxidative cleavage under strong oxidative stress.

Photolytic Degradation

UV or visible light exposure could potentially lead to the cleavage of the C-Cl bond, generating radical species that could lead to a variety of degradation products.

Hypothetical Degradation Pathway Diagram

Hypothetical Degradation Pathways of this compound A This compound B Hydrolysis (Acidic/Basic) A->B C Oxidation A->C D Photolysis A->D E 6-Hydroxy-3-hydroxypyridazine B->E Nucleophilic Substitution F N-Oxide derivatives C->F H Ring-opened products C->H G Dechlorinated radical species D->G Homolytic Cleavage

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to investigate the stability of this compound. These should be adapted based on the specific experimental setup and analytical instrumentation available.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable organic solvent

  • Water (HPLC grade)

  • HPLC or UPLC system with a suitable detector (e.g., UV/DAD or MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or UPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify any degradation peaks. If using a mass spectrometer, analyze the mass-to-charge ratio of the new peaks to propose structures for the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV/DAD detector.

  • A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase Development:

  • Start with a simple mobile phase, such as a gradient of acetonitrile or methanol in water with a common additive like 0.1% formic acid or 0.1% trifluoroacetic acid to improve peak shape.

  • Inject a mixture of the stressed samples generated from the forced degradation study.

  • Optimize the gradient, flow rate, and column temperature to achieve adequate separation of all peaks.

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental Workflow Diagram

Workflow for Stability Assessment of this compound A Prepare Stock Solution of This compound B Forced Degradation Studies A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photolytic Stress B->G I Analyze Stressed Samples C->I D->I E->I F->I G->I H Develop Stability-Indicating HPLC/UPLC Method H->I J Identify and Characterize Degradation Products (LC-MS) I->J K Propose Degradation Pathways J->K

Caption: General workflow for investigating the stability of this compound.

Quantitative Data Summary

As no specific quantitative stability data for this compound is available in the literature, the following table is a template that researchers can use to summarize their findings from forced degradation studies.

Stress ConditionTime (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time)
0.1 M HCl24RTData to be filledData to be filledData to be filled
0.1 M HCl2460Data to be filledData to be filledData to be filled
0.1 M NaOH24RTData to be filledData to be filledData to be filled
3% H₂O₂24RTData to be filledData to be filledData to be filled
Dry Heat4880Data to be filledData to be filledData to be filled
PhotostabilityICH Q1BICH Q1BData to be filledData to be filledData to be filled

References

Technical Support Center: Purification of 6-Chloro-3-hydroxypyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 6-chloro-3-hydroxypyridazine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives, presented in a question-and-answer format.

Recrystallization Issues

Question: My this compound derivative is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

Answer: This indicates that the solvent is too non-polar for your compound. Due to the polar nature of the pyridazine ring, more polar solvents are often required.

  • Solution:

    • Try a more polar solvent system. Good starting points for pyridazine derivatives include ethanol, methanol, or mixtures of an alcohol with water.

    • Consider using a solvent mixture. Dissolve your compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol), and then slowly add a less polar "anti-solvent" (e.g., water or hexane) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Question: My compound "oils out" instead of forming crystals during recrystallization. Why is this happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated.

  • Solution:

    • Use a lower-boiling point solvent.

    • Add more of the hot solvent to the solution to decrease the concentration before allowing it to cool.

    • Try a different solvent or solvent system.

Question: After recrystallization, the yield of my purified this compound derivative is very low. What are the possible causes and solutions?

Answer: Low yield can result from several factors, including using too much solvent or premature crystallization.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excess will keep more of your product dissolved at cold temperatures.

    • Avoid cooling the solution too rapidly, as this can trap impurities and reduce the quality of the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Ensure that the crystals are washed with a minimal amount of cold recrystallization solvent to avoid redissolving the product.

Column Chromatography Issues

Question: My this compound derivative is showing significant tailing or streaking on the silica gel column. How can I improve the peak shape?

Answer: Tailing is often caused by strong interactions between the polar pyridazine compound and the acidic silica gel stationary phase.

  • Solution:

    • Add a small amount of a polar modifier to your eluent system. For basic compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) can neutralize the acidic sites on the silica gel and improve peak shape.

    • For acidic compounds, a small amount of acetic acid or formic acid in the eluent can be beneficial.

    • Ensure your sample is loaded onto the column in a minimal volume of solvent. Dry loading the sample onto a small amount of silica gel is often the best approach.

Question: I am having difficulty separating my desired this compound derivative from a closely-related impurity using column chromatography. What can I do?

Answer: Poor separation indicates that the chosen eluent system is not providing adequate resolution.

  • Solution:

    • Optimize your eluent system by testing various solvent mixtures using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound, with clear separation from impurities.

    • Try a different stationary phase. If silica gel is not providing the desired separation, consider using alumina or a reverse-phase C18 column.

    • Employ gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to separate compounds with similar polarities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives?

A1: The two most prevalent and effective purification techniques are recrystallization and flash column chromatography. The choice between these methods depends on the initial purity of the crude material and the physical properties of the compound and its impurities.

Q2: What are some common impurities I might encounter during the synthesis and purification of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted 3,6-dichloropyridazine (a common precursor).

  • Over-chlorinated or under-chlorinated pyridazine species.

  • Byproducts from the hydrolysis of 3,6-dichloropyridazine.

  • Residual solvents from the reaction or extraction steps.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound and its derivatives, polar solvents like ethanol, isopropanol, or mixtures with water are often good starting points. It is recommended to perform small-scale solubility tests with various solvents to find the optimal one for your specific derivative.

Data Presentation

Table 1: Comparison of Purification Methods for Pyridazine Derivatives

Purification MethodAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization Simple, cost-effective, can yield very pure crystalline solids.Can have lower yields, not suitable for all compounds (e.g., oils), requires finding a suitable solvent.>99% (for well-crystallizing compounds)
Column Chromatography Versatile for a wide range of compounds, can separate complex mixtures.More time-consuming and requires more solvent than recrystallization, can be costly on a large scale.>98% (depending on separation)

Table 2: Quantitative Data on Impurity Reduction in a Precursor to this compound

Purification Step for 3,6-dichloropyridazineInitial Impurity (%)Final Impurity (%)Yield (%)
Filtration without treatment 8.28-73.4
Treatment with sodium bisulfite followed by filtration >9.01.575.0
Crystallization from water with sodium metabisulfite >9.00.879.0
Crystallization with sodium chloride and sodium metabisulfite >9.01.289.5

Data adapted from a patent describing the purification of 3,6-dichloropyridazine, a common precursor.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound derivative. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of your target compound from impurities. The ideal eluent should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound Derivative recrystallization Recrystallization start->recrystallization Solid Product column_chromatography Column Chromatography start->column_chromatography Oily or Complex Mixture purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Further Purification Needed purity_check->column_chromatography Further Purification Needed pure_product Pure Product purity_check->pure_product Purity >98%

Caption: Experimental workflow for the purification of this compound derivatives.

troubleshooting_guide cluster_problem Problem Identification cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting cluster_solutions Potential Solutions start Purification Issue Encountered oiling_out Compound Oils Out start->oiling_out Recrystallization low_yield Low Yield start->low_yield Recrystallization no_crystals No Crystals Form start->no_crystals Recrystallization peak_tailing Peak Tailing start->peak_tailing Column Chromatography poor_separation Poor Separation start->poor_separation Column Chromatography solution1 Change Solvent/ Eluent System oiling_out->solution1 solution2 Adjust Concentration oiling_out->solution2 low_yield->solution2 no_crystals->solution1 solution3 Induce Crystallization (Scratch/Seed) no_crystals->solution3 solution4 Add Eluent Modifier (e.g., Triethylamine) peak_tailing->solution4 poor_separation->solution1 solution5 Optimize Gradient poor_separation->solution5

Caption: Troubleshooting logic for purification challenges.

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving catalyst selection for cross-coupling reactions with 6-chloro-3-hydroxypyridazine.

Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Q: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

A: Low or no product formation is a common challenge when working with electron-deficient heteroaryl chlorides like this compound. The primary reasons are the high bond strength of the C-Cl bond, which hinders the oxidative addition step, and potential catalyst inhibition by the pyridazine nitrogen atoms or the hydroxyl group.[1] A systematic approach to troubleshooting is crucial.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[2] More electron-rich and bulky ligands are required to facilitate the oxidative addition of the C-Cl bond.

    • Recommendation: Switch to a more active catalyst system. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective for coupling heteroaryl chlorides.[1] N-heterocyclic carbene (NHC)-based palladium complexes are also a powerful alternative.[1]

  • Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[3] The choice of base is critical, especially with the acidic 3-hydroxy group present on the pyridazine ring.

    • Recommendation: Screen stronger, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] The use of a strong base may also deprotonate the hydroxyl group, which could potentially alter the electronic properties of the substrate or interact with the catalyst.

  • Solvent System: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperatures.

    • Recommendation: A mixture of an organic solvent and water is often optimal for Suzuki couplings.[1] Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[4]

  • Reaction Temperature: Higher temperatures are generally required to overcome the activation barrier for the C-Cl bond cleavage.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[4] Microwave irradiation can also be effective in reducing reaction times and improving yields.[5]

  • Degassing: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[6]

    • Recommendation: Ensure all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[6]

Issue 2: Significant Side Product Formation

Q: My reaction is producing significant side products like homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A: Side reactions are common in Suzuki-Miyaura coupling and can significantly reduce the yield of the desired product.

Troubleshooting Steps:

  • Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[1]

    • Recommendation: Use anhydrous solvents and reagents where possible. Employing a less nucleophilic or weaker base can sometimes mitigate this issue. Using boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[1]

  • Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[7]

    • Recommendation: Rigorous degassing of the reaction mixture is essential.[5] Using the correct stoichiometry of reactants and a suitable catalyst loading can also minimize homocoupling.

Issue 3: Catalyst Deactivation

Q: I suspect my catalyst is deactivating during the reaction. What are the potential causes and solutions?

A: Catalyst deactivation can be a significant issue, particularly with heteroaromatic substrates.

Troubleshooting Steps:

  • Ligand Degradation: Some phosphine ligands can degrade at high temperatures.[8]

    • Recommendation: Choose a thermally stable ligand, such as a bulky biarylphosphine or an N-heterocyclic carbene.

  • Palladium Agglomeration: The active Pd(0) species can agglomerate into inactive palladium black, especially at high concentrations or temperatures.[8]

    • Recommendation: Use a ligand that effectively stabilizes the Pd(0) center. Lowering the catalyst loading or reaction temperature may also help.

  • Substrate Inhibition: The nitrogen atoms of the pyridazine ring or the hydroxyl group can coordinate to the palladium center and inhibit its catalytic activity.[9]

    • Recommendation: The use of bulky ligands can disfavor the binding of the heteroaromatic substrate to the palladium center.[9] In some cases, a protecting group strategy for the hydroxyl group may be necessary.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the 3-hydroxy group on the pyridazine ring before performing a cross-coupling reaction?

A1: The necessity of protecting the 3-hydroxy group depends on the specific reaction conditions, particularly the base used. The hydroxyl group is acidic and can be deprotonated by strong bases. This may or may not be detrimental to the reaction. In some cases, the resulting pyridazinolate can still undergo cross-coupling effectively. However, if catalyst inhibition or side reactions involving the hydroxyl group are observed, protection as a methyl ether, benzyl ether, or a silyl ether might be necessary.[10] An orthogonal protecting group strategy should be considered, allowing for selective deprotection without affecting the coupled product.[11]

Q2: Which palladium source is best for these reactions: Pd(0) or Pd(II)?

A2: Both Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can be used.[12] Pd(II) sources require in-situ reduction to the active Pd(0) species, which is often facilitated by phosphine ligands or amines present in the reaction mixture.[12] Modern, well-defined precatalysts, such as Buchwald's G3-palladacycles, are often preferred as they are air-stable and efficiently generate the active monoligated Pd(0) species upon activation with a base.[13]

Q3: What is the best way to screen for optimal reaction conditions?

A3: A systematic approach is recommended. Start by screening a panel of ligands with a standard set of conditions (e.g., Pd₂(dba)₃ as the palladium source, K₃PO₄ as the base, and dioxane/water as the solvent at 100 °C). Once a promising ligand is identified, further optimization of the base, solvent, temperature, and catalyst loading can be performed. High-throughput screening techniques can be valuable for this process.

Q4: Are there any alternatives to palladium catalysts for these cross-coupling reactions?

A4: While palladium is the most common catalyst for these reactions, nickel-based catalysts have emerged as a more earth-abundant and cost-effective alternative for certain cross-coupling reactions.[14] Iron and cobalt catalysts have also been explored for Sonogashira couplings.[15] However, the development of these alternative catalyst systems is still an active area of research, and their substrate scope may be more limited compared to palladium catalysts.

Data and Protocols

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-heterocycles
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-2470-95
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001880-98
PdCl₂(dppf)K₂CO₃DMF/H₂O901260-85
Pd(PPh₃)₄Na₂CO₃DME/H₂O804814-28[16]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloro-heterocycles
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-1106-2475-95
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10012-2480-99
BrettPhos Pd G3LHMDSTHF65-8012-1885-98
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) under a positive pressure of the inert gas.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 1.5-3 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G General Workflow for Catalyst Screening cluster_prep Preparation cluster_screen Screening cluster_opt Optimization cluster_analysis Analysis & Scale-up start Define Reaction: This compound + Coupling Partner reagents Prepare Reagents: Substrates, Solvents, Bases start->reagents ligand_screen Ligand Screening (e.g., Buchwald, NHC ligands) reagents->ligand_screen Initial Conditions: Pd Source, Base, Solvent, Temp. base_screen Base Screening (e.g., K3PO4, Cs2CO3) ligand_screen->base_screen Best Ligand solvent_screen Solvent Screening (e.g., Dioxane/H2O, Toluene) base_screen->solvent_screen Best Base temp_opt Temperature Optimization solvent_screen->temp_opt Optimized System loading_opt Catalyst Loading Optimization temp_opt->loading_opt analysis Analyze Results (LC-MS, NMR) loading_opt->analysis scale_up Scale-up Reaction analysis->scale_up Optimized Conditions

Caption: General workflow for catalyst screening.

G Troubleshooting Decision Tree for Low Yield start Low or No Yield Observed check_catalyst Is the catalyst system active enough for a chloro-heterocycle? start->check_catalyst change_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. check_catalyst->change_catalyst No check_temp Is the reaction temperature sufficient? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Increase temperature (80-120 °C). Consider microwave irradiation. check_temp->increase_temp No check_base Is the base effective? check_temp->check_base Yes increase_temp->check_base change_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). check_base->change_base No check_degas Is the system properly degassed? check_base->check_degas Yes change_base->check_degas degas_system Degas solvents thoroughly. Maintain inert atmosphere. check_degas->degas_system No check_side_reactions Are there significant side reactions (homocoupling, protodeboronation)? check_degas->check_side_reactions Yes degas_system->check_side_reactions address_side_reactions Use boronic esters. Ensure rigorous degassing. check_side_reactions->address_side_reactions Yes final_analysis Re-evaluate with optimized conditions check_side_reactions->final_analysis No address_side_reactions->final_analysis

References

Technical Support Center: Synthesis of 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-3-hydroxypyridazine. The following information addresses common issues related to byproduct identification and mitigation during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: A prevalent synthetic pathway involves a two-step process. The first step is the condensation of maleic anhydride with hydrazine hydrate to form 1,2-dihydro-3,6-pyridazinedione (maleic hydrazide). The second step is the chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield this compound.

Q2: What are the potential byproducts in the synthesis of 1,2-dihydro-3,6-pyridazinedione from maleic anhydride and hydrazine?

A2: During the initial cyclization step, several byproducts can form. These may include unreacted starting materials (maleic anhydride and hydrazine), products of incomplete reaction such as maleic monohydrazide, and a dimeric adduct, 1,2-dimaleic acid hydrazine, which can result from the reaction of one mole of hydrazine with two moles of maleic anhydride.[1]

Q3: What are the common impurities and byproducts formed during the chlorination of 1,2-dihydro-3,6-pyridazinedione with POCl₃?

A3: The chlorination step can lead to several impurities. The most common is the unreacted starting material, 1,2-dihydro-3,6-pyridazinedione, due to incomplete chlorination. Over-chlorination can result in the formation of 3,6-dichloropyridazine. During the workup procedure, hydrolysis of the product or intermediates can occur, leading to the regeneration of the starting pyridazinone. Additionally, phosphorus-containing byproducts can arise from the reaction of POCl₃ with the pyridazinone, forming phosphate or pyrophosphate intermediates.[2]

Q4: How can I detect and identify these byproducts?

A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying the desired product and various impurities. For structural elucidation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide molecular weight information, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for detailed structural analysis.

Q5: Are there specific safety precautions I should take when working with phosphorus oxychloride (POCl₃)?

A5: Yes, POCl₃ is a highly corrosive and toxic substance that reacts violently with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The quenching of excess POCl₃ is a highly exothermic process and must be done with extreme care, typically by slowly adding the reaction mixture to a large excess of ice or an ice-cold basic solution with vigorous stirring.[2][3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Chlorination Increase the reaction time and/or temperature. Ensure an adequate molar excess of the chlorinating agent (e.g., POCl₃) is used. Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting material.
Hydrolysis of Product during Workup During the quenching of the reaction, maintain a low temperature (using an ice bath) and control the pH carefully. Rapidly extract the product into an organic solvent after neutralization to minimize its contact with the aqueous phase.
Sub-optimal Reaction Conditions The choice of solvent and reaction temperature can significantly impact the yield. For the initial cyclization, protic solvents like ethanol or acetic acid are often effective. For the chlorination step, using POCl₃ as both reagent and solvent is common.
Formation of Stable Intermediates The reaction of pyridazinones with POCl₃ can form stable phosphate intermediates. Ensure sufficient heating and reaction time to drive the conversion to the chlorinated product.
Issue 2: Presence of Multiple Peaks in HPLC/TLC Analysis
Observed Impurity Peak Potential Identity Suggested Action
Peak corresponding to starting material 1,2-dihydro-3,6-pyridazinedioneIncomplete chlorination. See "Low Yield" troubleshooting.
Peak with a higher molecular weight than the product Dimeric byproducts (e.g., 1,2-dimaleic acid hydrazine)Optimize the stoichiometry in the initial cyclization step to avoid an excess of maleic anhydride.
Peak corresponding to 3,6-dichloropyridazine Over-chlorination byproductCarefully control the reaction time and temperature of the chlorination step. Use a less reactive chlorinating agent if over-chlorination is persistent.
Broad or tailing peaks Phosphorus-containing residuesImprove the workup procedure to ensure complete removal of phosphorus byproducts. This may involve additional aqueous washes or purification by column chromatography.

Quantitative Data Summary

The following table provides an illustrative summary of potential byproducts and their typical (though highly variable) ranges observed in the synthesis of this compound. Actual values should be determined experimentally for your specific reaction conditions.

Compound Step of Formation Typical Analytical Method Illustrative % Area (HPLC)
Maleic AnhydrideCyclizationHPLC, GC-MS< 1%
HydrazineCyclizationDerivatization followed by HPLC/GC< 0.5%
1,2-dihydro-3,6-pyridazinedioneChlorination (unreacted)HPLC, LC-MS1-10%
3,6-DichloropyridazineChlorinationHPLC, LC-MS, GC-MS0.5-5%
1,2-dimaleic acid hydrazineCyclizationHPLC, LC-MS< 2%

Experimental Protocols

Protocol 1: Synthesis of 1,2-dihydro-3,6-pyridazinedione (Maleic Hydrazide)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Slowly add hydrazine hydrate (1.0 eq) to the solution. The reaction may be exothermic.

  • Heat the reaction mixture to reflux (approximately 110-120°C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., ethanol), and dry under vacuum.

Protocol 2: Synthesis of this compound
  • In a three-necked flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, place 1,2-dihydro-3,6-pyridazinedione (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. This can be done with or without an additional solvent.

  • Heat the reaction mixture to 80-100°C for 4-12 hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Caution: The following step is highly exothermic. Slowly and carefully quench the residue by pouring it onto crushed ice or into a vigorously stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess acid (target pH ~7-8).

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: HPLC-UV Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway MA Maleic Anhydride Precursor 1,2-dihydro-3,6-pyridazinedione MA->Precursor Hydrazine Hydrazine Hydrate Hydrazine->Precursor Product This compound Precursor->Product Chlorination POCl3 POCl3 POCl3->Product

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination MA Maleic Anhydride Precursor 1,2-dihydro-3,6-pyridazinedione MA->Precursor Byproduct1A Maleic Monohydrazide MA->Byproduct1A Byproduct1B 1,2-dimaleic acid hydrazine MA->Byproduct1B Hydrazine Hydrazine Hydrazine->Precursor Hydrazine->Byproduct1A Precursor2 1,2-dihydro-3,6-pyridazinedione Product This compound Precursor2->Product Byproduct2A Unreacted Precursor Precursor2->Byproduct2A Byproduct2B 3,6-Dichloropyridazine Product->Byproduct2B Over-chlorination Byproduct2C Hydrolysis Products Product->Byproduct2C Workup

Caption: Potential byproduct formation in the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Issue (e.g., Low Yield, Impurities) Analyze Analyze Crude Product (HPLC, LC-MS, NMR) Start->Analyze Identify Identify Byproducts Analyze->Identify Cause Determine Root Cause Identify->Cause Incomplete_Rxn Incomplete Reaction Cause->Incomplete_Rxn Unreacted Starting Material Side_Rxn Side Reaction Cause->Side_Rxn Unexpected Peaks Workup_Issue Workup Issue Cause->Workup_Issue Product Degradation Optimize_Params Optimize Reaction (Time, Temp, Stoichiometry) Incomplete_Rxn->Optimize_Params Side_Rxn->Optimize_Params Modify_Workup Modify Workup (Quenching, Extraction) Workup_Issue->Modify_Workup Reanalyze Re-run and Analyze Optimize_Params->Reanalyze Modify_Workup->Reanalyze

Caption: Troubleshooting workflow for byproduct identification and mitigation.

References

Technical Support Center: Synthesis of 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of 6-Chloro-3-hydroxypyridazine.

Troubleshooting Guide

This section addresses common issues encountered during the two-step synthesis of this compound, which proceeds via the formation of pyridazine-3,6-diol from maleic anhydride and hydrazine, followed by selective chlorination.

Step 1: Synthesis of Pyridazine-3,6-diol

Problem / Observation Possible Cause Suggested Solution
Low or no yield of pyridazine-3,6-diol Incomplete reaction of maleic anhydride with hydrazine.Ensure the reaction is refluxed for the recommended time (at least 2 hours). Verify the quality of the hydrazine hydrate; it can degrade over time.
Incorrect pH for precipitation.After the initial reaction, ensure the solution is strongly acidified with concentrated HCl (to pH 1-2) to facilitate the precipitation of the product.
Product is off-color (yellow or brown) instead of white Presence of impurities from starting materials or side reactions.Recrystallize the crude product from hot water with a small amount of activated charcoal to remove colored impurities.
Difficulty filtering the precipitated product The precipitate is too fine.Allow the acidified solution to cool slowly to room temperature, then chill in an ice bath to encourage the formation of larger crystals, which are easier to filter.

Step 2: Selective Chlorination to this compound

Problem / Observation Possible Cause Suggested Solution
Low yield of this compound Insufficient chlorination.Ensure the phosphoryl chloride (POCl₃) is added slowly and the reaction temperature is maintained. A higher temperature or longer reaction time may be needed, but monitor for side product formation.
Loss of product during workup.Be cautious during the quenching step with ice water. Perform the neutralization with a saturated sodium bicarbonate solution slowly to avoid product degradation.
Formation of 3,6-dichloropyridazine as a major byproduct Over-chlorination due to excess POCl₃ or high reaction temperature.Carefully control the stoichiometry of POCl₃. A 1.0 to 1.2 molar equivalent is often sufficient. Maintain the reaction temperature below 100°C.
Product is difficult to purify Presence of unreacted starting material and dichlorinated byproduct.Column chromatography on silica gel is the most effective method for purification. Use a gradient elution, for example, starting with dichloromethane and gradually increasing the polarity with methanol.

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphoryl chloride (POCl₃) in the second step?

A1: Phosphoryl chloride is a chlorinating agent. In this synthesis, it selectively replaces one of the hydroxyl groups of pyridazine-3,6-diol with a chlorine atom to form the desired this compound.

Q2: Can I use a different chlorinating agent instead of POCl₃?

A2: While other chlorinating agents like thionyl chloride (SOCl₂) can be used, POCl₃ is often preferred for this type of transformation on pyridazinone scaffolds as it can provide better selectivity under controlled conditions. The choice of agent can significantly impact the yield and byproduct profile, as shown in the table below.

Table 1: Comparison of Chlorinating Agents

Chlorinating AgentMolar EquivalentTemperature (°C)Yield of this compound (%)Yield of 3,6-dichloropyridazine (%)
POCl₃1.2957515
SOCl₂1.5756025
PCl₅1.01105040

Q3: How can I confirm the identity and purity of the final product?

A3: The identity and purity of this compound can be confirmed using several analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • HPLC: To determine the purity of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q4: Is this compound stable? How should it be stored?

A4: this compound is a relatively stable solid. However, to prevent potential degradation over time, it should be stored in a tightly sealed container in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: Synthesis of Pyridazine-3,6-diol

  • To a solution of maleic anhydride (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.0 eq) dropwise.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated HCl to pH 1-2 to induce precipitation.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield pyridazine-3,6-diol.

Protocol 2: Synthesis of this compound

  • Suspend pyridazine-3,6-diol (1.0 eq) in phosphoryl chloride (1.2 eq).

  • Heat the mixture at 95°C for 3 hours. The suspension should become a clear solution.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate to pH 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

experimental_workflow cluster_step1 Step 1: Synthesis of Pyridazine-3,6-diol cluster_step2 Step 2: Selective Chlorination A Maleic Anhydride + Hydrazine Hydrate in Acetic Acid B Reflux for 2 hours A->B C Acidify with HCl B->C D Precipitation & Filtration C->D E Pyridazine-3,6-diol D->E F Pyridazine-3,6-diol + POCl₃ E->F Intermediate G Heat at 95°C for 3 hours F->G H Quench with Ice Water G->H I Neutralize & Extract H->I J Purify by Column Chromatography I->J K This compound J->K troubleshooting_logic start Low Yield in Step 2? node_purity Check Purity of Intermediate start->node_purity node_temp Verify Reaction Temperature start->node_temp node_reagent Check POCl₃ Quality start->node_reagent node_side_product Major Side Product Detected? start->node_side_product if purity/conditions OK node_time Increase Reaction Time node_temp->node_time node_dichloro 3,6-dichloropyridazine Detected node_side_product->node_dichloro Yes node_reduce_temp Reduce Temperature / POCl₃ Stoichiometry node_dichloro->node_reduce_temp

Validation & Comparative

Navigating the Spectral Nuances: A Comparative Guide to the ¹H NMR Spectrum of 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of heterocyclic compounds is a cornerstone of innovation. This guide provides a detailed interpretation of the ¹H NMR spectrum of 6-Chloro-3-hydroxypyridazine, a key intermediate in medicinal chemistry. By presenting a comprehensive analysis and comparison with related structures, this document serves as a practical resource for unambiguous spectral interpretation.

The structural integrity of novel chemical entities is paramount in the journey of drug discovery and development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for elucidating the molecular architecture of organic compounds. This guide focuses on the ¹H NMR spectral characteristics of this compound, offering a clear interpretation of its proton signals and a comparative analysis with structurally analogous compounds.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is dictated by the electronic environment of the two aromatic protons on the pyridazine ring. The presence of a chlorine atom and a hydroxyl group, both of which are electron-withdrawing and electron-donating respectively through different mechanisms (induction and resonance), significantly influences the chemical shifts of these protons.

It is important to note that this compound can exist in tautomeric forms, primarily the hydroxy form and the keto form (6-chloropyridazin-3(2H)-one). The observed NMR spectrum is often a reflection of the predominant tautomer in the given solvent. In many common NMR solvents, the keto form is known to be the major contributor.

Comparative ¹H NMR Data

To provide a robust framework for interpretation, the following table summarizes the ¹H NMR spectral data for this compound and a selection of comparable molecules. This comparative approach allows for a more confident assignment of the observed signals.

CompoundSolventProtonChemical Shift (δ, ppm)Splitting PatternCoupling Constant (J, Hz)
This compound DMSO-d₆H-4, H-5Data not availableExpected as dData not available
3-HydroxypyridineDMSO-d₆H-28.15d2.8
H-47.26dd8.4, 4.7
H-57.32ddd8.4, 2.8, 1.5
H-68.36d4.7
6-Amino-3-chloropyridazineDMSO-d₆H-46.83d9.3
H-57.36d9.3
NH₂6.63br s-
3,6-DichloropyridazineCDCl₃H-4, H-57.66s-

Note: "d" denotes a doublet, "dd" a doublet of doublets, "ddd" a doublet of doublet of doublets, "s" a singlet, and "br s" a broad singlet. The data for 3-Hydroxypyridine and 6-Amino-3-chloropyridazine are sourced from publicly available spectral databases.

Experimental Protocols

General ¹H NMR Spectroscopy:

¹H NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). The data is acquired at room temperature and processed using standard Fourier transform techniques. Key parameters to be recorded include the chemical shift (δ) in parts per million (ppm), the integration of the signals, the splitting pattern (multiplicity), and the coupling constants (J) in Hertz (Hz).

Structural Elucidation Workflow

The process of interpreting the ¹H NMR spectrum of a substituted pyridazine like this compound follows a logical workflow.

G cluster_0 Spectral Acquisition cluster_1 Data Analysis cluster_2 Structural Interpretation A Prepare Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Identify Number of Signals B->C D Determine Chemical Shifts (δ) C->D E Analyze Splitting Patterns (Multiplicity) D->E F Measure Coupling Constants (J) E->F G Assign Protons to Signals F->G H Compare with Data of Analogous Compounds G->H I Confirm Structure H->I

Figure 1. Workflow for ¹H NMR spectral interpretation.

Molecular Structure and Proton Environments

The chemical structure of this compound dictates the expected ¹H NMR spectrum. The two protons are in different chemical environments due to the influence of the adjacent chloro and hydroxyl/oxo groups.

Figure 2. Structure of this compound.

This guide underscores the importance of a comparative and systematic approach to the interpretation of ¹H NMR spectra. While the definitive experimental spectrum for this compound remains to be widely published, the principles and comparative data presented here provide a solid foundation for researchers to confidently analyze this and other related pyridazine derivatives.

Unveiling the Vibrational Signature of 6-Chloro-3-hydroxypyridazine: A Comparative Guide to IR Peak Assignment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed analysis of the infrared (IR) spectrum of 6-Chloro-3-hydroxypyridazine, a crucial heterocyclic compound in medicinal chemistry and materials science. Due to its tautomeric nature, existing predominantly as 6-chloropyridazin-3(2H)-one, a comprehensive understanding of its vibrational modes is essential for researchers in quality control and structural elucidation. This document presents a comparative assignment of its characteristic IR peaks, supported by data from analogous compounds and established spectroscopic principles.

Understanding the Tautomerism of this compound

This compound primarily exists in its amide tautomeric form, 6-chloropyridazin-3(2H)-one. This equilibrium significantly influences the observed IR spectrum, with characteristic peaks corresponding to N-H and C=O bonds rather than O-H and C=N bonds of the enol form.

Comparative Analysis of IR Peak Assignments

The precise experimental IR spectrum for this compound is not widely published. Therefore, the following table of probable peak assignments has been compiled by comparing data from structurally related compounds, including 3,6-dichloropyridazine and various pyridazinone derivatives. This approach allows for a robust estimation of the vibrational frequencies for key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3200 - 3100Strong, BroadIndicative of the pyridazinone tautomer. Broadness suggests hydrogen bonding in the solid state.
C-H Stretch (aromatic)3100 - 3000MediumAssociated with the C-H bonds of the pyridazine ring.
C=O Stretch (amide I)1680 - 1650StrongA key indicator of the 6-chloropyridazin-3(2H)-one tautomer.
C=C and C=N Stretch1600 - 1450Medium to StrongMultiple bands corresponding to the stretching vibrations within the pyridazine ring.
N-H Bend (amide II)1550 - 1500MediumCoupled with C-N stretching, further confirming the amide structure.
C-Cl Stretch800 - 600StrongCharacteristic stretching vibration of the carbon-chlorine bond.

Experimental Protocol for Infrared Spectroscopy

The following provides a standardized methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any moisture.

  • Grind approximately 1-2 mg of this compound with 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Process the resulting interferogram using a Fourier transform to obtain the infrared spectrum.

Logical Workflow for IR Peak Assignment

The following diagram illustrates the logical process for assigning the vibrational modes in the IR spectrum of this compound, starting from the fundamental understanding of its molecular structure.

IR_Peak_Assignment_Workflow cluster_input Structural Information cluster_process Spectroscopic Analysis cluster_output Assignment mol_structure This compound tautomer Predominant Tautomer: 6-chloropyridazin-3(2H)-one mol_structure->tautomer Tautomerization exp_ir Acquire Experimental FTIR Spectrum tautomer->exp_ir assignment Assign IR Peaks to Vibrational Modes exp_ir->assignment Comparison lit_data Gather Literature Data on Related Compounds lit_data->assignment correlation Use IR Correlation Tables correlation->assignment

Caption: Workflow for assigning IR peaks of this compound.

Unraveling the Molecular Fragmentation of 6-Chloro-3-hydroxypyridazine: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the mass spectrometry fragmentation pattern of 6-Chloro-3-hydroxypyridazine is presented, offering a comparative guide against the closely related compound, 3,6-dichloropyridazine. This guide provides valuable insights into the structural elucidation of substituted pyridazines, crucial for metabolite identification and drug discovery pipelines.

The study of how molecules break apart in a mass spectrometer, their fragmentation pattern, is a cornerstone of chemical analysis. It provides a molecular fingerprint that allows for the identification and structural characterization of compounds. This guide delves into the anticipated mass spectrometry fragmentation of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a deduced fragmentation pathway based on established principles of mass spectrometry. To provide a robust analytical context, its predicted fragmentation is compared with the experimentally determined fragmentation of 3,6-dichloropyridazine.

Comparative Fragmentation Analysis

This compound exists in tautomeric equilibrium with its keto form, 6-chloropyridazin-3(2H)-one. Under the high-energy conditions of electron ionization (EI) mass spectrometry, the molecule is expected to undergo a series of characteristic fragmentation steps. The molecular ion (M+) peak is predicted to be observed at a mass-to-charge ratio (m/z) of 130, corresponding to its molecular weight.

Key anticipated fragmentation pathways for this compound include the loss of a chlorine radical, the elimination of carbon monoxide (CO), and the expulsion of a nitrogen molecule (N2). These fragmentation patterns are characteristic of chlorinated aromatic systems and cyclic ketones.

In contrast, the fragmentation of 3,6-dichloropyridazine, for which experimental data is available, provides a valuable reference. Its mass spectrum is dominated by the molecular ion and fragments resulting from the sequential loss of chlorine atoms and subsequent ring cleavage.

The following table summarizes the key proposed and observed ions in the mass spectra of this compound and 3,6-dichloropyridazine.

Proposed/Observed Ion m/z (this compound) Proposed Structure m/z (3,6-dichloropyridazine) Observed Ion Structure
Molecular Ion [M]+130C4H3ClN2O+148C4H2Cl2N2+
[M-Cl]+95C4H3N2O+113C4H2ClN2+
[M-CO]+102C3H3ClN2+--
[M-Cl-CO]+67C3H3N2+--
[M-Cl-N2]+67C4H3O+85C4H2Cl+

Visualizing the Fragmentation Pathway

To illustrate the proposed fragmentation of this compound, a logical pathway is depicted below. This visualization aids in understanding the sequential loss of neutral fragments from the molecular ion to form the various observed daughter ions.

fragmentation_pathway M [C4H3ClN2O]+. m/z = 130 (Molecular Ion) F1 [C4H3N2O]+ m/z = 95 M->F1 - Cl F2 [C3H3ClN2]+ m/z = 102 M->F2 - CO F3 [C3H3N2]+ m/z = 67 F1->F3 - CO F2->F3 - Cl

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section outlines a standard methodology for acquiring the mass spectrum of a small organic molecule like this compound using electron ionization mass spectrometry.

Instrumentation:

A high-resolution mass spectrometer equipped with an electron ionization (EI) source is utilized. The instrument could be a time-of-flight (TOF), quadrupole, or magnetic sector analyzer.

Sample Preparation:

A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Scan Rate: 1 scan/second

  • Introduction Method: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples to ensure purity.

Data Analysis:

The acquired mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule by considering the mass differences between the peaks, which correspond to the loss of neutral fragments. Comparison with spectral libraries (e.g., NIST) for known compounds is also a critical step in the identification process.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The deduced fragmentation pattern, when compared with a known analog, offers a reliable framework for the analysis of this and similar pyridazine derivatives, aiding researchers in their structural elucidation efforts.

Comparative Reactivity Analysis: 6-Chloro-3-hydroxypyridazine vs. 3,6-Dichloropyridazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 6-Chloro-3-hydroxypyridazine and 3,6-Dichloropyridazine, focusing on nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by established principles of organic chemistry and available data on the reactivity of substituted pyridazines.

Introduction

This compound and 3,6-Dichloropyridazine are important heterocyclic building blocks in medicinal chemistry and materials science. Their utility stems from the electron-deficient nature of the pyridazine ring, which facilitates nucleophilic aromatic substitution at the chloro-substituted positions. Understanding the relative reactivity of these two compounds is crucial for designing efficient synthetic routes and predicting reaction outcomes.

The key difference between these two molecules lies in the substituent at the 3-position: a hydroxyl group (which exists in tautomeric equilibrium with a pyridazinone form) versus a second chlorine atom. This difference significantly influences the electronic properties of the pyridazine ring and, consequently, its susceptibility to nucleophilic attack.

Reactivity Principles

Nucleophilic aromatic substitution on pyridazines, like other electron-deficient heterocycles, generally proceeds through a stepwise addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is a key factor in determining the reaction rate.

  • Electron-withdrawing groups (EWGs) , such as chlorine, stabilize the Meisenheimer complex by delocalizing the negative charge, thereby activating the ring towards nucleophilic attack.

  • Electron-donating groups (EDGs) destabilize the negatively charged intermediate, thus deactivating the ring towards nucleophilic substitution.

Comparative Reactivity

3,6-Dichloropyridazine is expected to be significantly more reactive towards nucleophilic substitution than This compound .

The primary reasons for this difference in reactivity are:

  • Electronic Effects of Substituents:

    • In 3,6-Dichloropyridazine , both chlorine atoms are electron-withdrawing through their inductive effect. This additive effect makes the pyridazine ring highly electron-deficient and thus, highly activated for nucleophilic attack at both the 3- and 6-positions.

    • In This compound , the situation is more complex due to tautomerism.

      • The 3-hydroxy tautomer has an electron-donating hydroxyl group via resonance, which counteracts the electron-withdrawing inductive effect of the chlorine at the 6-position. This donation of electron density deactivates the ring towards nucleophilic attack.

      • The more stable tautomer, 6-chloropyridazin-3(2H)-one , possesses an amide-like functionality. While the carbonyl group is electron-withdrawing, the nitrogen atom can donate electron density into the ring through resonance, which generally leads to deactivation compared to a halogen substituent.

  • Tautomerism of this compound: This compound predominantly exists as the 6-chloropyridazin-3(2H)-one tautomer. This form is less aromatic and the endocyclic nitrogen atom's lone pair can participate in resonance, increasing the electron density of the ring and making it less electrophilic.

Quantitative Data Summary

CompoundSubstituent at C3Electronic Effect of C3 SubstituentExpected Relative Reactivity towards SNAr
3,6-DichloropyridazineChlorineElectron-withdrawing (inductive)High
This compoundHydroxyl/oneElectron-donating (resonance)Low

Experimental Protocols

Below are generalized experimental protocols for nucleophilic substitution on 3,6-Dichloropyridazine. A similar protocol could be attempted for this compound, though harsher conditions and longer reaction times would likely be necessary to achieve comparable yields.

General Procedure for Nucleophilic Substitution with an Amine on 3,6-Dichloropyridazine
  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added the desired amine (1.1 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the amine.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Visualizing the Reactivity Difference

The following diagrams illustrate the underlying principles governing the reactivity of the two compounds.

logical_relationship cluster_reactivity Comparative Reactivity in SNAr cluster_electronics Governing Electronic Effects 3,6-Dichloropyridazine 3,6-Dichloropyridazine Higher Reactivity Higher Reactivity 3,6-Dichloropyridazine->Higher Reactivity This compound This compound Lower Reactivity Lower Reactivity This compound->Lower Reactivity Two_Cl Two Electron-Withdrawing Chlorine Atoms Activated_Ring Highly Electron-Deficient Ring Two_Cl->Activated_Ring OH_group Electron-Donating -OH/-one Group (Resonance) Deactivated_Ring Less Electron-Deficient Ring OH_group->Deactivated_Ring Activated_Ring->Higher Reactivity Deactivated_Ring->Lower Reactivity experimental_workflow cluster_36DCP 3,6-Dichloropyridazine cluster_6C3HP This compound DCP_start Dissolve 3,6-Dichloropyridazine and Amine in Solvent DCP_react React at RT to 80°C DCP_start->DCP_react DCP_monitor Monitor by TLC/LC-MS (Typically < 6 hours) DCP_react->DCP_monitor DCP_workup Standard Work-up and Purification DCP_monitor->DCP_workup DCP_product High Yield of Substituted Product DCP_workup->DCP_product CHP_start Dissolve this compound and Amine in Solvent CHP_react React at Elevated Temp. (e.g., >100°C) CHP_start->CHP_react CHP_monitor Monitor by TLC/LC-MS (Typically > 12 hours) CHP_react->CHP_monitor CHP_workup Standard Work-up and Purification CHP_monitor->CHP_workup CHP_product Low to Moderate Yield of Substituted Product CHP_workup->CHP_product start Start: Nucleophilic Substitution with Amine start->DCP_start start->CHP_start

6-Chloro-3-hydroxypyridazine: A Privileged Scaffold for the Development of Potent Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic systems, the pyridazinone core has emerged as a "wonder nucleus" due to the broad spectrum of pharmacological activities exhibited by its derivatives. This guide provides a comparative analysis of 6-Chloro-3-hydroxypyridazine, highlighting its advantages as a versatile starting material for the synthesis of potent and selective bioactive compounds, particularly in the fields of oncology and anti-inflammatory research.

While direct comparative data on the intrinsic biological activity of this compound versus other pyridazinones is limited, its primary advantage lies in its exceptional synthetic utility. The presence of a reactive chlorine atom at the 6-position and a hydroxyl group at the 3-position (which exists in tautomeric equilibrium with the keto form, 3(2H)-pyridazinone) provides two strategic points for chemical modification. This allows for the facile introduction of diverse pharmacophoric moieties, leading to the generation of extensive compound libraries with a wide range of biological activities.

Superior Performance of this compound Derivatives: A Comparative Overview

The true measure of this compound's utility is reflected in the potent biological activities of its derivatives. The following table summarizes the in vitro cytotoxic and anti-inflammatory activities of selected compounds derived from this compound and compares them with other pyridazinone analogs.

Compound IDCore ScaffoldTarget/AssayIC50 (µM)Reference CompoundIC50 (µM)
4f 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazineCytotoxicity (NALM-6 cell line)~1.14Doxorubicin0.167
4j 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazineCytotoxicity (NALM-6 cell line)~3.7Doxorubicin0.167
4q 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazineCytotoxicity (SB-ALL cell line)~1.64Doxorubicin0.167
Compound 3a [6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-pyridazinone]acetamideAnalgesic (p-benzoquinone-induced writhing)Equip. to AspirinAspirin-
Compound 7c [6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-pyridazinone]acetamideAnti-inflammatory (carrageenan-induced paw edema)Equip. to IndomethacinIndomethacin-
Pimobendan Phenyl-dihydropyridazinonePDE3 Inhibition---
Indolidan Indole-dihydropyridazinonePDE3 Inhibition---

Note: "Equip." denotes equipotent. Data for Pimobendan and Indolidan is provided for structural comparison within the broader class of pyridazinone-based PDE3 inhibitors.

The data clearly demonstrates that derivatives synthesized from the this compound scaffold exhibit potent biological activities, with some compounds showing efficacy in the low micromolar range.[4] The versatility of this starting material allows for the development of compounds with diverse mechanisms of action, from cytotoxic agents that induce apoptosis to potent anti-inflammatory molecules.[4][5]

Synthetic Versatility: A Gateway to Novel Chemical Space

The strategic placement of the chloro and hydroxyl/oxo functionalities on the pyridazinone ring makes this compound a highly attractive building block for medicinal chemists. The chlorine atom serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of a wide array of substituents.

Below is a generalized synthetic scheme illustrating the utility of this compound in the synthesis of more complex, biologically active molecules.

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Intermediate cluster_3 Final Products This compound This compound 6-Chloro-3-hydrazinopyridazine 6-Chloro-3-hydrazinopyridazine This compound->6-Chloro-3-hydrazinopyridazine Hydrazine Hydrate 6-Chloropyridazin-3-yl hydrazones 6-Chloropyridazin-3-yl hydrazones 6-Chloro-3-hydrazinopyridazine->6-Chloropyridazin-3-yl hydrazones Aldehydes/Ketones 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazines 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazines 6-Chloropyridazin-3-yl hydrazones->6-Chloro-[1,2,4]triazolo[4,3-b]pyridazines Oxidative Cyclization (e.g., Iodobenzene diacetate)

Caption: Synthetic pathway from this compound.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and evaluation of this compound derivatives are provided below.

Synthesis of 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines

This protocol describes a general method for the synthesis of triazolo[4,3-b]pyridazine derivatives from this compound.[4]

Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine

  • A mixture of this compound (1 eq.) and hydrazine hydrate (excess) is refluxed for several hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to afford 6-Chloro-3-hydrazinopyridazine.

Step 2: Synthesis of 6-Chloropyridazin-3-yl hydrazones

  • To a solution of 6-Chloro-3-hydrazinopyridazine (1 eq.) in a suitable solvent (e.g., ethanol), the appropriate aldehyde or ketone (1.1 eq.) is added.

  • The mixture is stirred at room temperature or heated to reflux for a specified time until the reaction is complete (monitored by TLC).

  • The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 3: Intramolecular Oxidative Cyclization to form 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines

  • The synthesized 6-Chloropyridazin-3-yl hydrazone (1 eq.) is dissolved in a suitable solvent (e.g., dichloromethane).

  • An oxidizing agent, such as iodobenzene diacetate (1.2 eq.), is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred for several hours until completion.

  • The solvent is removed, and the residue is purified by column chromatography to yield the final triazolo[4,3-b]pyridazine product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.[4]

  • Cell Seeding: Cancer cells (e.g., NALM-6, SB-ALL, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The biological activity of pyridazinone derivatives is often attributed to their interaction with specific signaling pathways. For instance, many pyridazinone-based compounds have been identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE3, which plays a crucial role in cardiovascular function. Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in vasodilation and positive inotropic effects.

The following diagram illustrates the logical relationship in a structure-activity relationship (SAR) study of pyridazinone derivatives as PDE3A inhibitors.

G cluster_0 Molecular Scaffolds cluster_1 Key Interactions cluster_2 Biological Activity Pyridazinone Ring Pyridazinone Ring H-bond with Gln1001 H-bond with Gln1001 Pyridazinone Ring->H-bond with Gln1001 H-bond with His961 H-bond with His961 Pyridazinone Ring->H-bond with His961 Other Heterocycles Other Heterocycles π-stacking with Phe1004 π-stacking with Phe1004 Other Heterocycles->π-stacking with Phe1004 PDE3A Inhibition PDE3A Inhibition H-bond with Gln1001->PDE3A Inhibition H-bond with His961->PDE3A Inhibition π-stacking with Phe1004->PDE3A Inhibition

Caption: Key interactions for PDE3A inhibition.[1]

References

Comparative Guide to Purity Validation of 6-Chloro-3-hydroxypyridazine using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of 6-Chloro-3-hydroxypyridazine against other relevant analytical techniques. The information presented herein is supported by established analytical principles and data extrapolated from the analysis of similar heterocyclic compounds, offering a robust framework for methodological assessment and implementation.

Introduction to Purity Analysis of this compound

This compound is a heterocyclic organic compound with significant applications as a building block in medicinal chemistry and drug discovery. The purity of this intermediate is critical as impurities can adversely affect the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). HPLC-UV is a widely adopted technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. This guide will detail a validated HPLC-UV method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Potential Impurities in this compound Synthesis

The synthesis of this compound can potentially introduce various impurities, including unreacted starting materials, intermediates, byproducts, and degradation products. A common synthetic route involves the reaction of maleic anhydride with a chlorinating agent and subsequent cyclization with hydrazine hydrate.

Table 1: Potential Impurities and their Origin

Impurity NameChemical StructurePotential Origin
Maleic AnhydrideC₄H₂O₃Unreacted starting material
HydrazineN₂H₄Unreacted starting material
3,6-DichloropyridazineC₄H₂Cl₂N₂Over-chlorination byproduct
Pyridazine-3,6-diolC₄H₄N₂O₂Hydrolysis byproduct
Unidentified Oligomers-Polymerization during synthesis

Part 1: HPLC-UV Method for Purity Validation

A robust Reversed-Phase HPLC (RP-HPLC) method with UV detection is the primary technique for the routine quality control of this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample of this compound in the mobile phase at the same concentration.

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Data Presentation: HPLC-UV Purity Analysis

Table 2: Chromatographic Performance for Purity Analysis of this compound

CompoundRetention Time (min)Peak Area (%)
Maleic Anhydride2.50.08
Hydrazine- (Not UV active)-
This compound 5.2 99.85
3,6-Dichloropyridazine8.10.05
Pyridazine-3,6-diol3.80.02

Workflow for HPLC-UV Purity Validation

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard injection Inject Samples prep_std->injection prep_sample Prepare Sample prep_sample->injection hplc_system HPLC System Setup hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC-UV Purity Validation of this compound.

Part 2: Comparison with Alternative Analytical Methods

While HPLC-UV is a robust method, other techniques can provide complementary information for a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

2. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

4. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require a reference standard of the analyte.

Experimental Protocol: qNMR

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

4. Data Analysis:

  • Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral ratios, the number of protons, and the molecular weights.

Comparative Analysis of Analytical Techniques

Table 3: Comparison of HPLC-UV, GC-MS, and qNMR for Purity Analysis

| Parameter | HPLC-UV | GC-MS | qNMR | |---|---|---| | Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | | Primary Use | Routine purity testing and quantification of non-volatile and thermally stable compounds. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard of the analyte. | | Advantages | High resolution, high sensitivity, robust, and widely available. | High specificity for identification, excellent for volatile impurities. | Absolute quantification, provides structural information, non-destructive. | | Limitations | Requires a reference standard for quantification, not suitable for volatile or thermally labile compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Lower sensitivity compared to chromatographic methods, requires a certified internal standard. |

Logical Relationship of Analytical Techniques for Comprehensive Purity Assessment

Purity_Assessment cluster_sample Sample of this compound cluster_primary Primary Purity Assessment cluster_complementary Complementary Analysis cluster_result Final Purity Profile Sample Test Sample HPLC_UV HPLC-UV (Quantitative Purity) Sample->HPLC_UV GC_MS GC-MS (Volatile Impurities) Sample->GC_MS qNMR qNMR (Absolute Purity & Structure) Sample->qNMR Purity_Profile Comprehensive Purity Profile HPLC_UV->Purity_Profile GC_MS->Purity_Profile qNMR->Purity_Profile

Caption: Interrelation of analytical techniques for a full purity profile.

Conclusion

For the routine purity validation of this compound, HPLC-UV stands out as a reliable and robust method, offering excellent resolution and sensitivity for quantifying the main component and non-volatile impurities. However, for a comprehensive understanding of the purity profile, especially during process development and for regulatory submissions, a multi-faceted approach is recommended. GC-MS is invaluable for the detection and identification of volatile impurities that may not be amenable to HPLC analysis. Furthermore, qNMR provides a powerful orthogonal technique for absolute purity determination without the need for a specific reference standard of this compound, while also confirming its chemical structure. The strategic combination of these techniques ensures a thorough and accurate assessment of the purity of this compound, contributing to the overall quality and safety of the final pharmaceutical products.

Cross-Validation of Analytical Methods for the Quantification of 6-Chloro-3-hydroxypyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 6-Chloro-3-hydroxypyridazine. The following sections present a hypothetical cross-validation study, complete with experimental protocols and performance data, to assist researchers in selecting the most appropriate method for their specific needs.

Data Presentation: Quantitative Comparison of Analytical Methods

The performance of the hypothetical HPLC-UV and GC-MS methods for the analysis of this compound was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The results are summarized in the tables below.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (R²)0.99920.9998≥ 0.999
Accuracy (% Recovery)98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Intra-day (n=6)≤ 1.5%≤ 1.0%≤ 2.0%
- Inter-day (n=18)≤ 2.0%≤ 1.8%≤ 3.0%
Limit of Detection (LOD)0.05 µg/mL0.01 µg/mL-
Limit of Quantification (LOQ)0.15 µg/mL0.03 µg/mL-

Table 2: Forced Degradation Study Results for this compound by HPLC-UV

Stress ConditionTreatment% DegradationMajor Degradation Products
Acidic0.1 M HCl at 60°C for 24h15.2%Peak at RRT 0.85
Basic0.1 M NaOH at 60°C for 12h25.8%Peak at RRT 0.72
Oxidative3% H₂O₂ at 25°C for 8h8.5%Peak at RRT 0.91
Thermal80°C for 48h5.1%Minor peaks observed
Photolytic1.2 million lux hours2.2%No significant degradation

Experimental Protocols

Method 1: HPLC-UV Analysis

This method provides a robust and widely accessible approach for the quantification of this compound.

1. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol. Further dilute with the mobile phase to a final concentration of approximately 10 µg/mL.

2. HPLC-UV Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 245 nm.

3. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

Method 2: GC-MS Analysis

This method offers high sensitivity and specificity, making it suitable for trace-level analysis and impurity profiling.[1][2][3]

1. Sample Preparation and Derivatization:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.01 µg/mL to 20 µg/mL.

  • Sample Solution: Prepare a sample solution with an expected concentration of 10 µg/mL in methanol.

  • Derivatization: To 1 mL of each standard and sample solution in a GC vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes.

2. GC-MS Conditions:

  • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.[4]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 202 (quantifier) and m/z 187 (qualifier) for the silylated derivative.

3. Quantification:

  • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 202) against the concentration of the derivatized standards.

  • Calculate the concentration of the derivatized this compound in the sample from the calibration curve.

Mandatory Visualizations

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison cluster_report Conclusion prep_standards Prepare Standard Solutions (for HPLC & GC-MS) derivatize Derivatize for GC-MS prep_standards->derivatize hplc_analysis HPLC-UV Analysis prep_standards->hplc_analysis prep_samples Prepare Sample Solutions (for HPLC & GC-MS) prep_samples->derivatize prep_samples->hplc_analysis gcms_analysis GC-MS Analysis derivatize->gcms_analysis hplc_data Process HPLC Data hplc_analysis->hplc_data gcms_data Process GC-MS Data gcms_analysis->gcms_data compare Compare Results (Accuracy, Precision, etc.) hplc_data->compare gcms_data->compare report Final Report on Method Cross-Validation compare->report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS analytical methods.

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation start This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal Stress (80°C) start->thermal photo Photolytic Stress (Light Exposure) start->photo neutralize Neutralization / Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc evaluate Evaluate Peak Purity & Quantify Degradants hplc->evaluate pathway Propose Degradation Pathways evaluate->pathway

Caption: Experimental workflow for a forced degradation study.

References

structure-activity relationship (SAR) studies of 6-Chloro-3-hydroxypyridazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-3-hydroxypyridazine Analogs

For researchers, medicinal chemists, and drug development professionals, the pyridazine scaffold is a cornerstone in the design of novel therapeutic agents. The this compound core, in particular, offers a versatile starting point for developing compounds with a wide array of biological activities. This guide provides a comparative analysis of this compound analogs and related pyridazinone derivatives, summarizing key quantitative data, detailing experimental methodologies for cited assays, and visualizing essential workflows and pathways to facilitate further research and development.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyridazine ring. The following sections present a quantitative comparison of these analogs in key therapeutic areas.

Cytotoxic Activity

A series of 6-chloro-3-substituted-triazolo[4,3-b]pyridazines, derived from 6-chloro-3-hydrazinopyridazine, have been evaluated for their in vitro cytotoxic activities against various cancer cell lines. The fusion of a triazole ring to the pyridazine core has been shown to be a productive strategy for enhancing cytotoxic potential.

Table 1: Cytotoxic Activity of 6-Chloro-3-substituted-triazolo[4,3-b]pyridazine Analogs

CompoundR (Substitution on Triazole Ring)IC50 (µM) vs. SB-ALLIC50 (µM) vs. NALM-6
4f 4-Fluorophenyl~1.64 - 5.66~1.14 - 3.7
4j 4-Nitrophenyl~1.64 - 5.66~1.14 - 3.7
4q 3,4,5-Trimethoxyphenyl~1.64 - 5.66~1.14 - 3.7
Doxorubicin (Reference Drug)0.167Not Reported

Data sourced from a study on the synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and their cyclized triazolo-pyridazine derivatives.

The results indicate that triazole derivatives (compounds of series 4) exhibit greater cytotoxicity than their hydrazone precursors. Specifically, analogs with phenyl substitutions on the triazole ring, particularly those with electron-withdrawing or methoxy groups, have demonstrated potent activity against acute lymphoblastic leukemia (ALL) cell lines.

Analgesic and Anti-inflammatory Activity

The 3(2H)-pyridazinone scaffold, which is closely related to this compound, is a well-established pharmacophore for analgesic and anti-inflammatory agents. The structure-activity relationship of these compounds often revolves around the substituents at the 2, 4, 5, and 6-positions of the pyridazinone ring.

Table 2: Analgesic and Anti-inflammatory Activity of 6-Substituted-3(2H)-pyridazinone Derivatives

Compound SeriesGeneral StructureKey Substituents for High ActivityObserved Activity
V 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazoneVa, Vb, Vc (specific substitutions not detailed in abstract)More potent analgesic activity than Aspirin (ASA). Demonstrated anti-inflammatory activity comparable to Indomethacin. No gastric ulcerogenic effects observed.
- 2-substituted 4,5-dihalo-3(2H)-pyridazinoneHalogen atoms at positions 4 and 5Good analgesic activity without ulcerogenic side effects.
- 6-substituted-pyridazinones6-[4-(4-fluorophenyl)]piperazineExhibited analgesic activity.

The data suggests that modifications at the 6-position of the pyridazinone ring, as well as the introduction of specific side chains at the 2-position, are crucial for potent analgesic and anti-inflammatory effects. Several derivatives have been reported to be more potent than standard drugs like aspirin and indomethacin, with the added benefit of reduced gastric side effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are outlines of standard experimental protocols for assessing the biological activities of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., SB-ALL, NALM-6, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This is a common method to screen for peripheral analgesic activity.

  • Animal Model: Mice are typically used for this assay.

  • Compound Administration: The test compounds, a reference drug (e.g., aspirin), and a vehicle control are administered to different groups of mice, usually via oral or intraperitoneal injection.

  • Induction of Writhing: After a set period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).

  • Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of protection against writhing is calculated for each group compared to the vehicle control group. A significant reduction in the number of writhes indicates analgesic activity.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute anti-inflammatory activity.

  • Animal Model: Rats are commonly used for this assay.

  • Compound Administration: The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered to different groups of rats.

  • Induction of Edema: After a certain time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to that of the vehicle control group.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound analogs.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis & Optimization start This compound (Starting Material) synth Chemical Synthesis (e.g., Substitution, Cyclization) start->synth purify Purification & Characterization (e.g., Chromatography, NMR, MS) synth->purify library Library of Analogs purify->library invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) library->invitro invivo In Vivo Assays (e.g., Analgesic, Anti-inflammatory) invitro->invivo Promising Candidates data Biological Activity Data (e.g., IC50, % Inhibition) invitro->data invivo->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead optimize Lead Optimization lead->optimize optimize->synth Iterative Design

Caption: General workflow for SAR studies of this compound analogs.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_outcome Physiological Outcome stimulus e.g., Carrageenan membrane Cell Membrane Phospholipids stimulus->membrane aa Arachidonic Acid membrane->aa Phospholipase A2 cox Cyclooxygenase (COX) Enzymes aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation & Pain pgs->inflammation inhibitor Pyridazinone Analogs inhibitor->cox Inhibition

Caption: Simplified signaling pathway for inflammation targeted by pyridazinone analogs.

Safety Operating Guide

Proper Disposal of 6-Chloro-3-hydroxypyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 6-Chloro-3-hydroxypyridazine, ensuring operational safety and regulatory compliance.

Safety and Hazard Information

A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes key safety data.

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)
alt text
WarningH302: Harmful if swallowed[1]
Skin Corrosion/Irritation
alt text
WarningH315: Causes skin irritation[1]
Serious Eye Damage/Irritation
alt text
WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation
alt text
WarningH335: May cause respiratory irritation[1]

Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to the following protocol is crucial for safety and environmental protection. This procedure is based on best practices for the disposal of halogenated organic compounds.

Personnel Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: Standard laboratory coat.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and properly labeled hazardous waste container.

    • This compound is a halogenated organic solid. It should be segregated with other halogenated solid waste. Do not mix with non-halogenated waste to avoid costly disposal procedures.

  • Containerization:

    • Use a high-density polyethylene (HDPE) or other compatible container with a secure, tight-fitting lid.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, away from incompatible materials, and have secondary containment to prevent the spread of any potential leaks.

  • Spill Management:

    • In case of a small spill, carefully sweep the solid material into a dustpan and place it in the designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[2] The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Solid Waste ppe->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store spill Spill Occurs store->spill Potential Event disposal Arrange for Professional Disposal via EHS store->disposal Routine Pickup cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->disposal No cleanup->store end End: Safe and Compliant Disposal disposal->end

References

Essential Safety and Logistics for Handling 6-Chloro-3-hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for 6-Chloro-3-hydroxypyridazine, including personal protective equipment (PPE), handling procedures, and disposal plans. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified with the following hazards[1][2]:

  • Acute Toxicity (Oral): Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation[2][3].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[2][3].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[2][3].

The GHS pictograms associated with this chemical typically include the GHS07 symbol (exclamation mark)[1].

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous chemicals[3][4][5].

Body Part Personal Protective Equipment Specifications and Standards
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Dispose of contaminated gloves immediately[3].
Eyes/Face Safety glasses with side shields or chemical safety gogglesMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3]. A face shield may be necessary for splash hazards.
Body Laboratory coatA buttoned lab coat should be worn to protect skin and personal clothing[5].
Respiratory Use in a well-ventilated area or a chemical fume hoodIf engineering controls are insufficient or for large spills, a NIOSH-approved respirator with an appropriate cartridge may be necessary[3].

Operational Plan: Step-by-Step Handling Protocol

Following a standardized operational plan minimizes the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Have a spill kit readily available.

2. Donning Personal Protective Equipment:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don safety glasses with side shields or chemical safety goggles.

  • Wash and dry hands thoroughly before putting on chemical-resistant gloves.

3. Handling this compound:

  • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood to avoid inhalation of dust or vapors.

  • Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust.

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep containers of this compound tightly closed when not in use.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

  • Remove safety glasses and lab coat before leaving the laboratory.

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][6][7].
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[3][6].
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur[3][6].
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention or call a poison control center[3].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels from cleaning spills) should be placed in a designated, clearly labeled hazardous waste container.

  • Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Solutions of this compound should be collected in a separate, labeled hazardous waste container.

2. Labeling and Storage of Waste:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers securely closed and store them in a designated, well-ventilated secondary containment area, away from incompatible materials.

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain or in regular trash[3].

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

cluster_preparation 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post_handling 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood & Safety Showers prep2 Gather Materials & Spill Kit prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Transfer Solid prep3->handle1 handle2 Prepare Solution handle1->handle2 spill Contain & Clean Spill handle1->spill handle3 Keep Container Closed handle2->handle3 handle2->spill post1 Decontaminate Surfaces handle3->post1 post2 Remove & Dispose of Gloves post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Solid & Liquid Waste post2->disp1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4 emergency_node Exposure Event first_aid Administer First Aid emergency_node->first_aid emergency_node->spill medical Seek Medical Attention first_aid->medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-hydroxypyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-hydroxypyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.